SB399885
Beschreibung
Eigenschaften
CAS-Nummer |
402713-80-8 |
|---|---|
Molekularformel |
C18H21Cl2N3O4S |
Molekulargewicht |
446.3 g/mol |
IUPAC-Name |
N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H21Cl2N3O4S/c1-26-17-4-3-13(11-16(17)23-7-5-21-6-8-23)28(24,25)22-15-10-12(19)9-14(20)18(15)27-2/h3-4,9-11,21-22H,5-8H2,1-2H3 |
InChI-Schlüssel |
ATKZKAYWARYLBW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C(=CC(=C2)Cl)Cl)OC)N3CCNCC3 |
Aussehen |
Solid powder |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SB399885 HCl; SB399885; SB399885 Hydrochloride; SB 399885; SB-399885. |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the CNS Mechanism of Action of SB399885
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB399885, N-(3,5-Dichloro-2-methoxyphenyl)-4-methoxy-3-(1-piperazinyl)benzenesulfonamide, is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1] This receptor subtype is almost exclusively expressed in the central nervous system (CNS), with high densities in brain regions critical for cognition and behavior, such as the cortex, hippocampus, and striatum.[2][3] The unique localization of the 5-HT6 receptor has made it a compelling target for the development of novel therapeutics for cognitive and neuropsychiatric disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound in the CNS, detailing its binding characteristics, effects on downstream signaling pathways, and its influence on neurotransmitter systems, ultimately leading to its observed pro-cognitive and anxiolytic effects.
Data Presentation: Quantitative Profile of this compound
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, in vivo potency, and selectivity.
Table 1: Receptor Binding Affinity and Potency of this compound
| Parameter | Species/System | Value | Reference(s) |
| pKi (human recombinant 5-HT6) | Human | 9.11 ± 0.03 | [1] |
| pKi (native human 5-HT6) | Human | 9.02 ± 0.05 | [1][4] |
| pKi (native rat 5-HT6) | Rat | 8.81 | [4][5] |
| pA2 (competitive antagonist) | Not Specified | 7.85 ± 0.04 | [1][5] |
| ED50 (ex vivo [125I]SB-258585 binding) | Rat | 2.0 ± 0.24 mg/kg (p.o.) | [1][5] |
Table 2: Selectivity of this compound
| Receptor/Target | Selectivity Fold-Change vs. 5-HT6 | Reference(s) |
| 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F | >200-fold | [4] |
| 5-HT2A, 5-HT2B, 5-HT2C | >200-fold | [4] |
| 5-HT4, 5-HT7 | >200-fold | [4] |
| α1B-adrenergic | >200-fold | [4] |
| D2, D3, D4 Dopamine | >200-fold | [4] |
| Various Ion Channels and Enzymes | >200-fold | [4] |
Signaling Pathways Modulated by this compound
The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase via the Gs alpha subunit. This leads to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor involved in neuronal plasticity and memory. As an antagonist, this compound blocks the constitutive and serotonin-induced activation of this pathway.
Furthermore, the 5-HT6 receptor can also signal through a Gs-independent pathway involving the Fyn tyrosine kinase, which leads to the activation of the extracellular signal-regulated kinase (ERK).[6] By blocking the 5-HT6 receptor, this compound is thought to modulate these downstream signaling cascades, ultimately influencing gene expression and cellular function.
Experimental Workflows
The following diagrams illustrate the typical workflows for key experiments used to characterize the mechanism of action of this compound.
Logical Relationships: From Molecular Action to Behavioral Outcomes
The antagonism of the 5-HT6 receptor by this compound initiates a cascade of neurochemical changes that are believed to underlie its cognitive-enhancing and anxiolytic effects. By blocking the inhibitory influence of the 5-HT6 receptor, this compound leads to an increased release of several key neurotransmitters.
References
- 1. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SB 399885 hydrochloride, 5-HT6 antagonist (CAS 402713-81-9) | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
SB399885: A Preclinical Exploration of its Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
SB399885 is a potent and highly selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] Emerging from preclinical studies as a promising therapeutic agent, this compound has demonstrated significant potential in modulating key neurotransmitter systems implicated in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the existing preclinical data on this compound, focusing on its mechanism of action, therapeutic potential in various disease models, and the underlying signaling pathways. While extensive preclinical research highlights its promise, it is important to note that, to date, no publicly available data from human clinical trials of this compound has been identified.
Pharmacological Profile and Mechanism of Action
This compound acts as a competitive antagonist at the 5-HT6 receptor, exhibiting high affinity and over 200-fold selectivity against other serotonin receptor subtypes and other molecular targets.[2] The 5-HT6 receptor is almost exclusively expressed in the central nervous system, particularly in brain regions critical for cognition and mood, such as the hippocampus, prefrontal cortex, and striatum.
The therapeutic effects of this compound are believed to stem from its ability to modulate multiple neurotransmitter systems. By blocking the 5-HT6 receptor, this compound has been shown to increase the extracellular levels of acetylcholine, dopamine, and norepinephrine in key brain regions.[2][3] This multi-faceted neurochemical enhancement is thought to underlie its observed pro-cognitive, anxiolytic, and antidepressant-like effects in animal models.
Signaling Pathways
The antagonism of the Gs-protein coupled 5-HT6 receptor by this compound initiates a cascade of downstream signaling events. While the complete picture is still under investigation, preclinical studies suggest the involvement of the Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways. Furthermore, modulation of the cAMP response element-binding protein (CREB), a key transcription factor in neuronal plasticity and memory, has been observed following treatment with 5-HT6 receptor antagonists.
References
- 1. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Study into a possible mechanism responsible for the antidepressant-like activity of the selective 5-HT6 receptor antagonist SB-399885 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
SB399885 and 5-HT6 Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of SB399885 for the 5-hydroxytryptamine-6 (5-HT6) receptor. It includes quantitative binding data, detailed experimental protocols for radioligand binding assays, and visualizations of the associated signaling pathways.
Core Data: Binding Affinity of this compound to the 5-HT6 Receptor
This compound is a potent and selective antagonist for the 5-HT6 receptor.[1][2][3] Its high affinity has been demonstrated in various studies utilizing human recombinant and native 5-HT6 receptors. The binding affinity is commonly expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
| Parameter | Receptor Type | Value | Reference |
| pKi | Human Recombinant 5-HT6 | 9.11 ± 0.03 | [1] |
| pKi | Human Native 5-HT6 | 9.02 ± 0.05 | [1][2] |
| pKi | Rat Native 5-HT6 | 8.81 | [2] |
| Ki | Human 5-HT6 | 2.04 nM | [3] |
| pA2 | Competitive Antagonist Activity | 7.85 ± 0.04 | [1][2] |
Note: The Ki value represents the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand. The pA2 value is a measure of the potency of a competitive antagonist.
This compound exhibits high selectivity for the 5-HT6 receptor, with over 200-fold greater affinity compared to other receptors, ion channels, and enzymes tested.[1]
Experimental Protocols: Radioligand Binding Assay
The determination of this compound's binding affinity for the 5-HT6 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor.
Materials and Reagents
-
Receptor Source: Membranes from cells stably expressing the human or rat 5-HT6 receptor (e.g., HEK-293 cells) or native tissue homogenates (e.g., rat striatum).
-
Unlabeled Ligand: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT6 ligand (e.g., methiothepin or clozapine) to determine non-specific binding.[4][5]
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.[4]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).[6]
Procedure
-
Membrane Preparation:
-
Homogenize cells or tissue in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[6]
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in the binding buffer and determine the protein concentration.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate with a final reaction volume of 200-250 µL.[4][6]
-
Total Binding: Add receptor membranes, radioligand, and binding buffer.
-
Non-specific Binding: Add receptor membranes, radioligand, binding buffer, and a high concentration of the non-specific binding control.
-
Competition Binding: Add receptor membranes, radioligand, binding buffer, and varying concentrations of this compound.
-
-
Incubation:
-
Incubate the plates at 37°C for 60 minutes.[4]
-
-
Filtration and Washing:
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
5-HT6 Receptor Signaling Pathways
The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[7][8] However, it can also engage in other signaling cascades.
Caption: 5-HT6 Receptor Signaling Pathways.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a compound like this compound.
References
- 1. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. en-journal.org [en-journal.org]
The 5-HT6 Receptor Antagonist SB399885: A Technical Guide to its Effects on Acetylcholine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB399885, a potent and selective 5-HT6 receptor antagonist, has emerged as a significant compound of interest in neuroscience research, particularly for its potential in treating cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia. A key aspect of its mechanism of action lies in its ability to modulate cholinergic neurotransmission. This technical guide provides an in-depth overview of the effects of this compound on acetylcholine release, detailing the underlying signaling pathways, experimental methodologies used for its characterization, and a summary of the quantitative data available.
Core Mechanism: Enhancement of Cholinergic Function
This compound acts as a competitive antagonist at the 5-HT6 receptor. Its cognitive-enhancing properties are largely attributed to its ability to increase extracellular levels of acetylcholine in key brain regions associated with learning and memory, such as the medial prefrontal cortex and hippocampus.[1][2][3] This effect is believed to be a class effect of 5-HT6 receptor antagonists, which are thought to relieve a tonic serotonergic inhibition of cholinergic neurons.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the pharmacological profile of this compound and its impact on acetylcholine release.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Species/System | Reference |
| pKi (human recombinant 5-HT6 receptor) | 9.11 ± 0.03 | Human | [2] |
| pKi (native 5-HT6 receptor) | 9.02 ± 0.05 | Not Specified | [2] |
| pA2 (antagonist potency) | 7.85 ± 0.04 | Not Specified | [2] |
| Selectivity | >200-fold over other receptors, ion channels, and enzymes | Not Specified | [2] |
| Ex vivo [125I]SB-258585 binding ED50 | 2.0 ± 0.24 mg/kg p.o. | Rat | [2] |
Table 2: Effects of this compound on Acetylcholine Release
| Brain Region | Dose of this compound | Effect on Extracellular Acetylcholine Levels | Reference |
| Medial Prefrontal Cortex | 10 mg/kg p.o. (acute) | Significantly increased | [2] |
Note: While the primary literature confirms a significant increase, the exact percentage of this increase is not consistently reported in publicly available abstracts. Access to the full-text articles is required for this specific data point.
Signaling Pathway
The mechanism by which 5-HT6 receptor antagonism leads to an increase in acetylcholine release is thought to be indirect. The prevailing hypothesis suggests that 5-HT6 receptors are located on GABAergic interneurons, which in turn inhibit cholinergic neurons. By blocking these 5-HT6 receptors, this compound reduces the inhibitory GABAergic tone on cholinergic neurons, leading to their disinhibition and a subsequent increase in acetylcholine release. This proposed pathway also involves the modulation of the glutamatergic system.
Caption: Proposed signaling pathway for this compound-induced acetylcholine release.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the study of this compound's effects.
In Vivo Microdialysis for Acetylcholine Measurement
This technique is used to measure extracellular levels of neurotransmitters in the brains of freely moving animals.
Protocol Workflow:
Caption: Workflow for in vivo microdialysis to measure acetylcholine release.
Detailed Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are typically used. They are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., medial prefrontal cortex). The animals are allowed to recover from surgery.
-
Microdialysis Probe: A microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate. To enable the detection of acetylcholine, which is rapidly metabolized, an acetylcholinesterase inhibitor is often included in the perfusate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular acetylcholine levels.
-
Drug Administration: this compound is administered (e.g., orally or intraperitoneally) at the desired dose.
-
Post-Treatment Sampling: Dialysate collection continues after drug administration to measure changes in acetylcholine levels over time.
-
Analysis: The concentration of acetylcholine in the dialysate samples is quantified using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection.
Receptor Binding Assays
These assays are performed to determine the affinity and selectivity of this compound for the 5-HT6 receptor.
Protocol Workflow:
Caption: General workflow for a receptor binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from cells recombinantly expressing the human 5-HT6 receptor or from brain tissue known to be rich in these receptors are prepared.
-
Incubation: The membranes are incubated with a specific radioligand for the 5-HT6 receptor (e.g., [125I]SB-258585) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). This value is then used to calculate the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor.
Behavioral Paradigms
1. Novel Object Recognition (NOR) Task
This task assesses a rodent's ability to recognize a novel object from a familiar one, a measure of recognition memory.
Detailed Methodology:
-
Habituation: Rats are habituated to an open-field arena in the absence of any objects.
-
Training (T1): The rat is placed in the arena containing two identical objects and is allowed to explore them for a set period.
-
Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific duration. This is the period during which memory consolidation is tested.
-
Testing (T2): The rat is returned to the arena, which now contains one of the familiar objects from T1 and one novel object. The time spent exploring each object is recorded. A preference for exploring the novel object indicates successful recognition memory.
-
Drug Treatment: To test the effect of this compound on scopolamine-induced amnesia, scopolamine (a muscarinic acetylcholine receptor antagonist that impairs memory) is administered before the training trial, and this compound is administered before scopolamine.
2. Morris Water Maze (MWM) Task
This task is a test of spatial learning and memory in rodents.
Detailed Methodology:
-
Apparatus: A large circular pool is filled with opaque water, and a small escape platform is hidden just below the water's surface. Visual cues are placed around the room.
-
Acquisition Training: Rats are placed in the pool from different starting locations and must learn to find the hidden platform using the distal visual cues. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: After several days of training, the platform is removed, and the rat is allowed to swim freely for a set time. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Drug Treatment in Aged Rats: To assess the cognitive-enhancing effects of this compound, the drug is administered to aged rats, which typically show deficits in this task, and their performance is compared to vehicle-treated aged rats and young control rats.
Conclusion
The 5-HT6 receptor antagonist this compound demonstrates a clear and significant effect on the cholinergic system by increasing the release of acetylcholine in brain regions critical for cognition. This pro-cholinergic effect is believed to be a primary contributor to its observed cognitive-enhancing properties in preclinical models. The indirect mechanism, likely involving the disinhibition of cholinergic neurons through the modulation of GABAergic interneurons, presents a promising avenue for the development of novel therapeutics for cognitive disorders. Further research to fully elucidate the quantitative aspects of acetylcholine release at various doses and in different brain regions will be crucial for the clinical translation of this compound.
References
Investigating the Nootropic Effects of SB-399885: A Technical Guide
An In-depth Examination of the Preclinical Evidence and Mechanism of Action of a Potent 5-HT6 Receptor Antagonist
Abstract
SB-399885, a potent and selective 5-HT6 receptor antagonist, has emerged as a promising agent for cognitive enhancement. Extensive preclinical investigations have demonstrated its efficacy in various animal models of learning and memory impairment. This technical guide synthesizes the available preclinical data on SB-399885, providing a comprehensive overview of its pharmacological profile, nootropic effects, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic strategies for cognitive disorders.
Introduction
The serotonin 6 (5-HT6) receptor, almost exclusively expressed in the central nervous system, has garnered significant attention as a target for improving cognitive function.[1] Its localization in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex, positions it as a key modulator of cognitive processes.[1][2] Antagonism of the 5-HT6 receptor has been shown to enhance cholinergic, glutamatergic, noradrenergic, and dopaminergic neurotransmission, all of which are implicated in memory formation and consolidation.[1][3]
SB-399885 (N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide) is a competitive antagonist with high affinity and selectivity for the 5-HT6 receptor.[4] This guide delves into the preclinical evidence supporting the nootropic potential of SB-399885, presenting quantitative data from key studies, detailing experimental methodologies, and visualizing the proposed signaling pathways and experimental workflows.
Pharmacological Profile of SB-399885
SB-399885 exhibits a favorable pharmacological profile for a central nervous system drug, characterized by high affinity, selectivity, and brain penetrance.
| Parameter | Value | Species | Reference |
| Affinity (pKi) | |||
| Human recombinant 5-HT6 receptors | 9.11 ± 0.03 | Human | [4] |
| Native 5-HT6 receptors | 9.02 ± 0.05 | - | [4] |
| Antagonist Potency (pA2) | 7.85 ± 0.04 | - | [4] |
| Selectivity | >200-fold over other receptors, ion channels, and enzymes | - | [4] |
| In Vivo Receptor Occupancy (ED50) | 2.0 ± 0.24 mg/kg p.o. | Rat | [4] |
| Bioavailability | 52% | Rat | [5] |
| Half-life | 2.2 hours | Rat | [5] |
Nootropic Effects of SB-399885 in Preclinical Models
The cognitive-enhancing properties of SB-399885 have been demonstrated in a variety of rodent models of cognitive impairment.
Reversal of Age-Related Cognitive Decline
In aged rats, SB-399885 has been shown to reverse age-dependent deficits in spatial learning and memory.
| Experimental Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| Morris Water Maze | Aged rats (22 months old) | 10 mg/kg p.o., b.i.d. for 7 days | Fully reversed the age-dependent deficit in spatial learning. Significantly improved recall, as measured by increased searching of the target quadrant on post-training days 1, 3, and 7. | [4] |
Amelioration of Chemically-Induced Amnesia
SB-399885 effectively reverses cognitive deficits induced by cholinergic and glutamatergic antagonists.
| Experimental Model | Animal Model | Amnesic Agent | Treatment Regimen | Key Findings | Reference |
| Novel Object Recognition | Rat | Scopolamine (0.5 mg/kg i.p.) | 10 mg/kg p.o., b.i.d. for 7 days | Significantly reversed the scopolamine-induced deficit. | [4] |
| Autoshaping Pavlovian/Instrumental Learning Task | Rat | Scopolamine | 10 mg/kg (acute or repeated) | Reversed memory deficits. | [5] |
| Autoshaping Pavlovian/Instrumental Learning Task | Rat | Dizocilpine (MK-801) | 10 mg/kg (acute or repeated) | Reversed memory deficits. | [5] |
Enhancement of Memory Consolidation
Studies have also indicated that SB-399885 can improve memory formation in healthy animals.
| Experimental Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| Autoshaping Pavlovian/Instrumental Learning Task | Rat | 1 mg/kg (acute) | Produced significant increments in conditioned responses. | [5] |
| Autoshaping Pavlovian/Instrumental Learning Task | Rat | 1 mg/kg (repeated, 7 days) | Elicited the most significant increments in conditioned responses. | [5] |
Mechanism of Action
The nootropic effects of SB-399885 are primarily attributed to its antagonism of the 5-HT6 receptor, which leads to the modulation of several key neurotransmitter systems involved in cognition.
Enhancement of Cholinergic Neurotransmission
A significant body of evidence points to the enhancement of the cholinergic system as a key mechanism underlying the cognitive benefits of 5-HT6 receptor antagonists.[6][7]
-
Increased Acetylcholine Release: Acute administration of SB-399885 (10 mg/kg p.o.) has been shown to significantly increase extracellular acetylcholine levels in the rat medial prefrontal cortex.[4] This is a crucial finding, as the cholinergic system plays a vital role in learning and memory, and its decline is a hallmark of Alzheimer's disease.[8]
References
- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral administration of the 5-HT6 receptor antagonists SB-357134 and SB-399885 improves memory formation in an autoshaping learning task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of cognitive enhancers on neuroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Early-Stage Research of SB399885 for Alzheimer's Disease
Abstract: SB-399885, a potent and highly selective 5-HT6 receptor antagonist, has been a subject of significant early-stage research for its potential therapeutic application in cognitive disorders, particularly Alzheimer's disease (AD). Preclinical data robustly demonstrate its ability to enhance cognitive performance in various animal models by modulating key neurotransmitter systems, most notably by increasing acetylcholine levels in brain regions critical for memory and learning. This technical guide provides a comprehensive overview of the foundational pharmacology, mechanism of action, preclinical efficacy, and detailed experimental protocols associated with the early-stage investigation of SB-399885. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic strategies for neurodegenerative diseases.
Introduction to SB-399885 and the 5-HT6 Receptor Target
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuronal loss, and a progressive decline in cognitive function[1][2]. A key neurochemical deficit in AD is the impairment of the cholinergic system[3]. The serotonin (5-HT) system, which is also significantly impacted in the AD brain, has emerged as a crucial area for therapeutic intervention[4][5].
The 5-HT6 receptor, a G-protein coupled receptor expressed almost exclusively in the central nervous system, is densely localized in brain regions integral to cognition, such as the hippocampus and cortex[5][6]. Blockade of this receptor has been shown to enhance cholinergic, glutamatergic, dopaminergic, and noradrenergic neurotransmission, providing a strong rationale for its investigation as a target for treating cognitive deficits in AD[4][5]. SB-399885 (N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide) was developed as a potent, selective, and orally active antagonist of the 5-HT6 receptor to explore this therapeutic hypothesis[7][8].
Pharmacological Profile
Early research characterized SB-399885 as a high-affinity, competitive antagonist with excellent selectivity for the 5-HT6 receptor.
Data Presentation: Quantitative Pharmacology of SB-399885
| Parameter | Receptor / System | Value | Species | Reference(s) |
| Binding Affinity (pKi) | Human Recombinant 5-HT6 | 9.11 ± 0.03 | Human | [7] |
| Human Native 5-HT6 | 9.02 ± 0.05 | Human | [7][9] | |
| Rat Native 5-HT6 | 8.81 | Rat | [9] | |
| Binding Affinity (Ki) | 5-HT6 Receptor | 9.0 nM | Not Specified | [8] |
| Functional Antagonism (pA2) | 5-HT6 Receptor | 7.85 ± 0.04 | Not Specified | [7][9] |
| Selectivity | Other Receptors/Channels | >200-fold vs. 5-HT subtypes, D2, D3, etc. | Not Specified | [7][9] |
| In Vivo Receptor Occupancy (ED50) | ex vivo [¹²⁵I]SB-258585 binding | 2.0 ± 0.24 mg/kg (p.o.) | Rat | [7] |
| In Vivo Pharmacodynamics (MED) | Maximal Electroshock Seizure Threshold | 1.0 mg/kg (p.o.) | Rat | [7] |
pKi: negative logarithm of the inhibitor constant; Ki: inhibitor constant; pA2: negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve; ED50: half-maximal effective dose; MED: minimum effective dose; p.o.: oral administration.
Proposed Mechanism of Action
The pro-cognitive effects of SB-399885 are believed to be mediated primarily through the modulation of multiple neurotransmitter systems that are dysfunctional in Alzheimer's disease. The central hypothesis is that by blocking 5-HT6 receptors, which are predominantly located on GABAergic interneurons, SB-399885 reduces inhibitory GABAergic tone. This disinhibition leads to an increased release of downstream neurotransmitters, including acetylcholine (ACh) and glutamate (Glu), which are critical for learning and memory[1][4][6].
Preclinical Efficacy in Animal Models
In vivo studies have substantiated the therapeutic potential of SB-399885. The compound has demonstrated significant efficacy in reversing both age-related and chemically-induced cognitive deficits in rodent models.
Data Presentation: Summary of Pro-Cognitive Efficacy in Rat Models
| Animal Model & Deficit Type | Dosing Regimen | Key Outcome | Reference(s) |
| Novel Object Recognition (Scopolamine-induced amnesia) | 10 mg/kg, p.o., b.i.d. for 7 days | Significantly reversed the scopolamine-induced deficit in recognizing a novel object. | [7] |
| Morris Water Maze (Age-related spatial learning deficit) | 10 mg/kg, p.o., b.i.d. for 7 days(in 22-month-old rats) | Fully reversed the age-dependent deficit in spatial learning and significantly improved memory recall on post-training days 1, 3, and 7. | [7] |
| In Vivo Microdialysis (Neurochemical effect) | 10 mg/kg, p.o., single dose | Significantly increased extracellular acetylcholine levels in the medial prefrontal cortex. | [7] |
b.i.d.: twice a day.
Experimental Methodologies
The following sections detail the probable protocols for the key experiments cited in the early-stage research of this compound.
Radioligand Binding Assays
These assays are performed to determine the affinity (Ki) of a compound for a specific receptor.
-
Preparation: Cell membranes expressing the target receptor (e.g., human recombinant 5-HT6) are prepared.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [¹²⁵I]SB-258585) is incubated with the cell membranes.
-
Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (SB-399885).
-
Separation: Bound and free radioligand are separated via rapid filtration.
-
Quantification: The radioactivity of the filter-bound membranes is measured using a scintillation counter.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.
Behavioral Assay: Novel Object Recognition (NOR)
The NOR test assesses a rodent's ability to recognize a novel object in a familiar environment, a measure of learning and memory.
-
Habituation: Rats are individually placed in an open-field arena for a set period (e.g., 10 minutes) to acclimate to the environment.
-
Drug Administration: SB-399885 or vehicle is administered according to the study protocol (e.g., for 7 days prior). On the test day, a cholinergic antagonist like scopolamine (e.g., 0.5 mg/kg, i.p.) may be administered to induce a memory deficit, typically 30 minutes before the training phase.[7]
-
Training (T1): Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined time (e.g., 5 minutes).
-
Retention Interval: The rat is returned to its home cage for a specific period (e.g., 1 hour).
-
Testing (T2): The rat is returned to the arena, where one of the original objects has been replaced by a new, novel object. The time spent exploring the familiar versus the novel object is recorded.
-
Outcome: A healthy animal will spend significantly more time exploring the novel object. A successful pro-cognitive drug will reverse the deficit induced by scopolamine, restoring preference for the novel object.
Behavioral Assay: Morris Water Maze
This test is a widely used paradigm for assessing spatial learning and memory.
-
Apparatus: A large circular pool is filled with opaque water and contains a small escape platform hidden just below the surface. Visual cues are placed around the room.
-
Drug Administration: SB-399885 or vehicle is administered to aged rats (e.g., 22 months old) for the duration of the study.[7]
-
Acquisition Training: Over several consecutive days, rats perform multiple trials where they are placed in the pool from different start locations and must find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: Approximately 24 hours after the final training trial, the platform is removed from the pool. The rat is allowed to swim for a set time (e.g., 60 seconds).
-
Outcome: The primary measures are the reduction in escape latency across training days (learning) and the time spent swimming in the quadrant where the platform was previously located during the probe trial (memory recall). SB-399885 was shown to significantly reduce escape latency and increase time spent in the target quadrant in aged rats.[7]
Discussion and Future Outlook
The early-stage research on SB-399885 provided a compelling preclinical proof-of-concept for the therapeutic utility of 5-HT6 receptor antagonists in treating cognitive deficits relevant to Alzheimer's disease.[7] The compound's high potency, selectivity, oral bioavailability, and efficacy in robust animal models of cognitive impairment underscored the potential of this mechanistic approach.[7][9] The observed enhancement of cholinergic function directly addresses a core neurochemical deficit in AD.[1][7]
However, the broader class of 5-HT6 receptor antagonists has faced significant challenges in late-stage clinical development. Several candidates, such as idalopirdine and intepirdine, failed to demonstrate statistically significant efficacy in Phase III trials as adjunct therapies for AD.[3][10] These outcomes suggest that the translation from preclinical rodent models to the complex human pathology of AD is not straightforward and that the pro-cognitive effects observed in animals may not be sufficient to alter the course of the disease in humans.
SB-399885 remains a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in cognition and neuropsychiatric disorders. While its direct clinical development for Alzheimer's disease appears to have not progressed, the foundational research conducted with this and similar molecules has been instrumental in advancing the understanding of serotonergic modulation of cognitive networks. Future research may explore the potential of 5-HT6 receptor ligands in different patient populations or in combination with other therapeutic modalities.
References
- 1. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amyloid Beta and Phosphorylated Tau Accumulations Cause Abnormalities at Synapses of Alzheimer’s disease Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism of the 5-HT6 receptor - Preclinical rationale for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SB-399885 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The role of 5 HT6-receptor antagonists in Alzheimer’s disease: an update | Semantic Scholar [semanticscholar.org]
Unlocking Novel Antidepressant Pathways: A Technical Guide to SB399885
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Depressive Disorder (MDD) remains a leading cause of disability worldwide, with a significant portion of patients exhibiting inadequate response to currently available treatments. This underscores the urgent need for novel therapeutic strategies targeting alternative neurobiological pathways. SB399885, a potent and selective 5-HT6 receptor antagonist, has emerged as a promising candidate, demonstrating antidepressant-like properties in a range of preclinical models. This technical guide provides an in-depth exploration of the antidepressant characteristics of this compound, focusing on its mechanism of action, quantitative preclinical data, and detailed experimental methodologies.
Core Mechanism of Action: 5-HT6 Receptor Antagonism
This compound exerts its primary pharmacological effect by acting as a competitive antagonist at the serotonin 6 (5-HT6) receptor. The 5-HT6 receptor is a Gs-protein coupled receptor predominantly expressed in brain regions implicated in mood and cognition, including the striatum, nucleus accumbens, hippocampus, and cortex. Unlike many conventional antidepressants that directly target serotonin reuptake, this compound's mechanism is indirect, modulating the activity of other key neurotransmitter systems.
Blockade of the 5-HT6 receptor by this compound leads to a disinhibition of downstream signaling pathways, resulting in the increased release of several crucial neurotransmitters. In vivo microdialysis studies have consistently demonstrated that administration of this compound elevates extracellular levels of dopamine (DA), norepinephrine (NE), acetylcholine (ACh), and glutamate in the prefrontal cortex and other relevant brain regions. This broad neurochemical enhancement is believed to be the primary driver of its antidepressant-like and pro-cognitive effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: Receptor Binding Affinity and Functional Activity
| Parameter | Species | Receptor | Value | Reference |
| pKi | Human | Recombinant 5-HT6 | 9.11 ± 0.03 | [1] |
| Human | Native 5-HT6 | 9.02 ± 0.05 | [1] | |
| Rat | Native 5-HT6 | 8.81 | [2] | |
| pA2 | Rat | Native 5-HT6 | 7.85 ± 0.04 | [1][2] |
pKi represents the negative logarithm of the inhibition constant, indicating binding affinity. A higher pKi value signifies greater affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating functional antagonist potency.
Table 2: Efficacy in Preclinical Models of Depression
| Experimental Model | Species | This compound Dose | Effect | Reference |
| Forced Swim Test | Rat | 10 mg/kg, i.p. | Potently shortened immobility time | [2] |
| Forced Swim Test (with other antidepressants) | Rat | 3 mg/kg, i.p. (in combination) | Enhanced anti-immobility action of imipramine, desipramine, bupropion, and moclobemide | |
| Contextual Fear Conditioning | Rat | 1 and 3 mg/kg, i.p. | Significantly decreased freezing time | |
| Elevated Plus Maze (following stress) | Rat | 1 and 3 mg/kg, i.p. | Increased time spent in open arms |
i.p. = intraperitoneal administration
Table 3: Effects on Extracellular Neurotransmitter Levels (In Vivo Microdialysis)
| Brain Region | Species | This compound Dose | Neurotransmitter | Change from Baseline | Reference |
| Prefrontal Cortex | Rat | 10 mg/kg, p.o. | Acetylcholine | Significant Increase | [1] |
| Prefrontal Cortex | Rat | Not specified | Noradrenaline | Increase | [2] |
| Prefrontal Cortex | Rat | Not specified | Dopamine | Increase | [2] |
| Prefrontal Cortex | Rat | Brain concentration ≥ 553 nM | Glutamate | Significant Increase | [2] |
p.o. = oral administration
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects. As a 5-HT6 receptor antagonist, it blocks the constitutive activity of the receptor, leading to a modulation of downstream signaling cascades and ultimately altering neurotransmitter release.
Experimental Workflow: Forced Swim Test
The Forced Swim Test (FST) is a widely used behavioral paradigm to screen for antidepressant-like activity. The workflow for a typical FST experiment involving this compound is depicted below.
Experimental Protocols
Forced Swim Test (Rat)
Objective: To assess the antidepressant-like activity of this compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Cylindrical containers (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm
-
This compound solution and vehicle control (e.g., saline with a small percentage of a solubilizing agent)
-
Video recording equipment
-
Behavioral analysis software or trained observers
Procedure:
-
Acclimation: House rats in standard laboratory conditions for at least one week before the experiment with ad libitum access to food and water.
-
Habituation (Day 1): Place each rat individually into the swim cylinder for a 15-minute pre-swim session. This session is to induce a baseline level of immobility for the subsequent test. After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.
-
Drug Administration (Day 2): Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at the desired doses and time points (e.g., 30-60 minutes before the test session).
-
Test Session (Day 2): Place the rats individually back into the swim cylinders for a 5-minute test session. Record the entire session using a video camera.
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the duration of immobility during the 5-minute test session. Immobility is defined as the state in which the rat makes only the movements necessary to keep its head above water. Other behaviors such as swimming and climbing can also be scored.
-
Data Analysis: Compare the mean duration of immobility between the this compound-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time in the this compound group compared to the control group is indicative of an antidepressant-like effect.
In Vivo Microdialysis in the Prefrontal Cortex (Rat)
Objective: To measure the extracellular levels of neurotransmitters (e.g., dopamine, norepinephrine, acetylcholine, glutamate) in the prefrontal cortex of freely moving rats following the administration of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannulae
-
Surgical instruments
-
Microinfusion pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution and vehicle control
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the medial prefrontal cortex. Secure the cannula to the skull with dental cement. Allow the animal to recover for at least 48-72 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Baseline Sample Collection: After a stabilization period (e.g., 60-90 minutes), collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-120 minutes.
-
Drug Administration: Administer this compound or vehicle (i.p. or p.o.).
-
Post-Drug Sample Collection: Continue to collect dialysate samples for several hours following drug administration to monitor changes in neurotransmitter levels.
-
Neurochemical Analysis: Analyze the collected dialysate samples using HPLC to quantify the concentrations of the neurotransmitters of interest.
-
Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the mean baseline concentration. Compare the changes in neurotransmitter levels between the this compound-treated and vehicle-treated groups using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
Conclusion
This compound represents a promising departure from traditional antidepressant drug development. Its unique mechanism of action as a selective 5-HT6 receptor antagonist, leading to the broad enhancement of cortical neurotransmission, offers a novel approach to treating depression. The preclinical data robustly support its antidepressant-like efficacy and provide a clear rationale for its continued investigation. The detailed experimental protocols provided herein offer a standardized framework for researchers to further explore the therapeutic potential of this compound and other 5-HT6 receptor modulators in the context of mood disorders. Further research, including clinical trials, is warranted to fully elucidate the safety and efficacy of this compound in human populations.
References
The Impact of SB399885 on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB399885, a potent and selective 5-HT6 receptor antagonist, has emerged as a promising agent for cognitive enhancement. Its mechanism of action, centered on the modulation of multiple neurotransmitter systems, strongly suggests a profound impact on the cellular underpinnings of learning and memory—synaptic plasticity. This technical guide provides an in-depth overview of the effects of this compound on synaptic plasticity, detailing its mechanism of action, summarizing key quantitative data, providing comprehensive experimental protocols, and visualizing the associated signaling pathways.
Introduction: this compound and the 5-HT6 Receptor
This compound, chemically known as N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide, is a high-affinity antagonist of the serotonin 6 (5-HT6) receptor.[1] The 5-HT6 receptor is almost exclusively expressed in the central nervous system, with high densities in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex. Antagonism of this receptor has been shown to enhance cognitive performance in a variety of preclinical models, making it a significant target for the development of therapeutics for cognitive disorders like Alzheimer's disease.[1]
The pro-cognitive effects of this compound are believed to be mediated through the modulation of several key neurotransmitter systems. Blockade of 5-HT6 receptors leads to increased levels of acetylcholine and glutamate in the prefrontal cortex and hippocampus.[1] These neurotransmitters are fundamental to the processes of long-term potentiation (LTP) and long-term depression (LTD), the primary cellular mechanisms of synaptic plasticity.
Quantitative Data on this compound's Efficacy and Impact
The following tables summarize the key quantitative findings from preclinical studies investigating the pharmacological profile and cognitive-enhancing effects of this compound.
Table 1: Pharmacological Profile of this compound
| Parameter | Species | Value | Reference |
| Binding Affinity (pKi) | Human (recombinant) | 9.11 ± 0.03 | [1] |
| Human (native) | 9.02 ± 0.05 | [1] | |
| Antagonist Potency (pA2) | - | 7.85 ± 0.04 | [1] |
| In Vivo Receptor Occupancy (ED50) | Rat | 2.0 ± 0.24 mg/kg (p.o.) | [1] |
Table 2: Effects of this compound on Neurotransmitters and Synaptic Plasticity
| Parameter | Brain Region | Treatment | Effect | Reference |
| Extracellular Acetylcholine | Medial Prefrontal Cortex (Rat) | 10 mg/kg (p.o.) | Significant increase | [1] |
| LTP Attenuation (by 5-HT6 agonist) | Hippocampal CA1 (Rat) | 300 nM this compound | Blocked the attenuation of fEPSP slope increase | |
| sIPSC Frequency Increase (by 5-HT6 agonist) | Hippocampal CA1 (Rat) | 300 nM this compound | Prevented the increase in spontaneous inhibitory postsynaptic current frequency |
Table 3: Behavioral Effects of this compound in Animal Models
| Behavioral Test | Animal Model | Treatment | Outcome | Reference |
| Novel Object Recognition | Scopolamine-induced deficit (Rat) | 10 mg/kg (p.o., b.i.d. for 7 days) | Significantly reversed the deficit | [1] |
| Morris Water Maze | Aged rats (22 months old) | 10 mg/kg (p.o., b.i.d. for 7 days) | Fully reversed age-dependent spatial learning deficit; improved recall | [1] |
| Contextual Fear Conditioning | Rat | 1 and 3 mg/kg (i.p.) | Significantly decreased freezing time | [2] |
| Elevated Plus Maze | Enhanced sustained prolonged stress (Rat) | 1 and 3 mg/kg (i.p.) | Increased time spent in open arms | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's impact on synaptic plasticity.
In Vitro Electrophysiology: Hippocampal Slice Preparation and LTP Recording
This protocol is adapted from standard methods for recording long-term potentiation in acute hippocampal slices.
Materials:
-
Adult male Wistar rats (200-250g)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1.5 MgSO4, 2.5 CaCl2, saturated with 95% O2/5% CO2.
-
Sucrose-based cutting solution (ice-cold) containing (in mM): 212.7 sucrose, 2.6 KCl, 1.23 NaH2PO4, 26 NaHCO3, 10 D-glucose, 3 MgCl2, 1 CaCl2, saturated with 95% O2/5% CO2.
-
Vibrating microtome (vibratome)
-
Recording chamber with perfusion system
-
Glass microelectrodes (for stimulation and recording)
-
Amplifier and data acquisition system
Procedure:
-
Anesthetize the rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.
-
Isolate the hippocampus and prepare 400 µm thick transverse slices using a vibratome.
-
Transfer the slices to an interface chamber containing oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
Place a single slice in the recording chamber, continuously perfused with oxygenated aCSF at 32-34°C.
-
Position a bipolar stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at 0.05 Hz.
-
To induce LTP, apply a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, with a 20-second inter-train interval).
-
Record fEPSPs for at least 60 minutes post-HFS to measure the potentiation of the synaptic response.
-
To study the effect of this compound, the compound is bath-applied at the desired concentration (e.g., 300 nM) for a specified period before and during the HFS.
Behavioral Analysis: Novel Object Recognition Test
This test assesses recognition memory in rodents.
Materials:
-
Open-field arena (e.g., 50 x 50 x 40 cm)
-
Two sets of identical objects (e.g., plastic toys, metal objects) that are heavy enough not to be displaced by the animal.
-
Video recording and analysis software
Procedure:
-
Habituation: On day 1, allow each rat to explore the empty arena for 10 minutes.
-
Training (Familiarization): On day 2, place two identical objects in opposite corners of the arena. Allow the rat to explore the objects for a set period (e.g., 5 minutes).
-
Inter-trial Interval (ITI): Return the rat to its home cage for a defined period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing: Replace one of the familiar objects with a novel object. Place the rat back in the arena and record its exploratory behavior for 5 minutes.
-
Data Analysis: Measure the time spent exploring each object (sniffing or touching with the nose). Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
-
To test the effect of this compound, the drug is administered (e.g., orally) at a specific time before the training or testing phase.
Biochemical Analysis: Western Blotting for ERK Phosphorylation
This protocol is used to measure the activation of the ERK signaling pathway.
Materials:
-
Hippocampal tissue or cultured neurons
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Homogenize the hippocampal tissue or lyse the cultured neurons in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Signaling Pathways and Visualizations
The cognitive-enhancing effects of this compound and its influence on synaptic plasticity are mediated by a complex interplay of intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.
This compound Mechanism of Action on Neurotransmitter Release
Blockade of the 5-HT6 receptor by this compound leads to a disinhibition of cholinergic and glutamatergic neurons, resulting in increased neurotransmitter release.
Signaling Pathways in Synaptic Plasticity Modulated by this compound
Antagonism of the 5-HT6 receptor by this compound influences key signaling pathways, including the cAMP/PKA/CREB and the mTOR/ERK pathways, which are crucial for the induction and maintenance of LTP.
Experimental Workflow for In Vitro Electrophysiology
The following diagram outlines the logical flow of an in vitro electrophysiology experiment to assess the effect of this compound on LTP.
Conclusion
This compound, through its potent and selective antagonism of the 5-HT6 receptor, demonstrates significant potential as a cognitive enhancer. The available evidence strongly indicates that its pro-cognitive effects are, at least in part, mediated by the modulation of synaptic plasticity. By increasing the availability of key neurotransmitters like acetylcholine and glutamate and influencing intracellular signaling cascades crucial for LTP, this compound facilitates the strengthening of synaptic connections. While further research is needed to fully elucidate the direct effects of this compound on the induction and maintenance of LTP and LTD, the existing data provide a compelling rationale for its continued investigation as a therapeutic agent for cognitive disorders. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand and further explore the intricate relationship between this compound and the fundamental mechanisms of learning and memory.
References
Methodological & Application
Application Notes and Protocols for SB399885 In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting in vivo studies in rodents to evaluate the pharmacological effects of SB399885, a potent and selective 5-HT6 receptor antagonist. The methodologies described herein are compiled from established research and are intended to guide the user in assessing the cognitive-enhancing and antidepressant-like properties of this compound.
Compound Information
-
Compound Name: this compound
-
Mechanism of Action: Selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. By blocking this Gs-protein coupled receptor, this compound prevents the serotonin-induced activation of adenylyl cyclase, thereby modulating downstream signaling cascades and influencing the release of several key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[1][2]
-
Primary Therapeutic Indications: Investigated for cognitive deficits in disorders such as Alzheimer's disease and schizophrenia, as well as for its potential antidepressant and anxiolytic effects.[3][4]
Pharmacokinetic Profile in Rats
A summary of the key pharmacokinetic parameters of this compound in rats is provided below. This information is crucial for designing in vivo experiments, particularly for determining appropriate dosing regimens and sampling time points.
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability (F) | 52% | Per Os (p.o.) | [5] |
| Half-life (t½) | 2.2 hours | Per Os (p.o.) | [5] |
| ED₅₀ (ex vivo binding) | 2.0 ± 0.24 mg/kg | Per Os (p.o.) | [3] |
Experimental Protocols
Preparation of Dosing Solutions
For in vivo administration, this compound can be prepared as a suspension. A common and effective vehicle for oral (p.o.) or intraperitoneal (i.p.) administration in rodents is a solution of 0.5% methylcellulose in sterile water.
Materials:
-
This compound powder
-
0.5% (w/v) methylcellulose solution in sterile water
-
Mortar and pestle or homogenizer
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 1-10 mg/kg) and the number and weight of the animals to be dosed.
-
Weigh the calculated amount of this compound powder.
-
Triturate the powder in a mortar with a small amount of the 0.5% methylcellulose vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
Scopolamine-Induced Cognitive Deficit Model
This model is widely used to induce a transient and reversible memory impairment, mimicking certain cognitive deficits observed in neurodegenerative diseases. This compound can be evaluated for its ability to reverse these deficits.
Animals:
-
Adult male Wistar or Sprague-Dawley rats (250-300g)
Materials:
-
This compound dosing solution
-
Scopolamine hydrobromide (dissolved in sterile saline)
-
Behavioral testing apparatus (e.g., Novel Object Recognition arena, Morris Water Maze)
Dosing Regimen:
-
This compound: Administer orally (p.o.) at a dose of 10 mg/kg once or twice daily for a period of 7 days prior to behavioral testing.[3]
-
Scopolamine: Administer intraperitoneally (i.p.) at a dose of 0.5 mg/kg, 30 minutes before the acquisition phase of the behavioral test.[3]
Experimental Workflow:
Caption: Workflow for the scopolamine-induced deficit model.
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.[6]
Apparatus:
-
A square open-field arena (e.g., 50 cm x 50 cm x 40 cm), made of a non-porous material for easy cleaning.
-
Two sets of identical objects for the familiarization phase and one novel object for the test phase. Objects should be of similar size but differ in shape and texture.
Procedure:
-
Habituation: On the day before the test, allow each rat to explore the empty arena for 5-10 minutes to acclimate.
-
Familiarization Phase (Day 1): Place two identical objects in opposite corners of the arena. Place the rat in the center of the arena and allow it to explore for a set period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it.
-
Test Phase (Day 2): After a retention interval (e.g., 24 hours), place the rat back into the arena where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for 5 minutes and record the time spent exploring the familiar and novel objects.
Data Analysis:
-
Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.
Expected Results with this compound:
In scopolamine-treated rats, this compound is expected to significantly increase the discrimination index compared to vehicle-treated controls, indicating a reversal of the memory deficit.
| Treatment Group | Dose (mg/kg) | Administration | Discrimination Index (DI) |
| Vehicle + Saline | - | p.o. / i.p. | ~0.4 - 0.6 |
| Vehicle + Scopolamine | - / 0.5 | p.o. / i.p. | ~0.0 - 0.1 |
| This compound + Scopolamine | 10 / 0.5 | p.o. / i.p. | ~0.3 - 0.5 |
Morris Water Maze (MWM) Test
The MWM is a widely used behavioral task to assess spatial learning and memory.[7]
Apparatus:
-
A circular pool (approximately 1.5-2.0 m in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
Visual cues placed around the room, visible from within the pool.
Procedure:
-
Acquisition Phase (4-5 days): Each rat undergoes 4 trials per day. For each trial, the rat is placed into the water at one of four quasi-random starting positions, facing the pool wall. The rat is allowed to swim and find the hidden platform. If the rat does not find the platform within 60-90 seconds, it is gently guided to it. The rat is allowed to remain on the platform for 15-30 seconds. The time to reach the platform (escape latency) is recorded for each trial.
-
Probe Trial (24 hours after last acquisition trial): The escape platform is removed from the pool, and the rat is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded.
Data Analysis:
-
Escape Latency: The time taken to find the platform during the acquisition phase. A decrease in escape latency over days indicates learning.
-
Time in Target Quadrant: During the probe trial, a significantly greater amount of time spent in the target quadrant compared to other quadrants indicates memory retention.
Expected Results with this compound:
In aged rats or scopolamine-treated rats, this compound is expected to significantly decrease escape latencies during acquisition and increase the time spent in the target quadrant during the probe trial.[3]
| Treatment Group | Day 1 Escape Latency (s) | Day 4 Escape Latency (s) | Time in Target Quadrant (%) |
| Young Control | ~40-50 | ~10-15 | >35% |
| Aged Control | ~55-60 | ~30-40 | ~25% |
| Aged + this compound (10 mg/kg) | ~50-55 | ~15-20 | >35% |
Forced Swim Test (FST)
The FST is a common behavioral test used to screen for antidepressant-like activity.[8]
Apparatus:
-
A transparent glass or plastic cylinder (approximately 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
Procedure:
-
Pre-test Session (Day 1): Each rat is placed in the cylinder for 15 minutes. This session is for habituation and is not scored.
-
Test Session (Day 2): 24 hours after the pre-test, the rat is again placed in the cylinder for 5 minutes. The session is video-recorded.
-
Scoring: The duration of immobility (when the rat makes only the minimal movements necessary to keep its head above water) is measured during the 5-minute test session.
Dosing:
-
This compound is administered i.p. at a dose of 10 mg/kg, typically 60 minutes before the test session on Day 2.[8]
Data Analysis:
-
Immobility Time: A significant reduction in the duration of immobility is indicative of an antidepressant-like effect.
Expected Results with this compound:
This compound is expected to significantly reduce the immobility time compared to vehicle-treated controls.[8]
| Treatment Group | Dose (mg/kg) | Administration | Immobility Time (s) |
| Vehicle | - | i.p. | ~120-150 |
| This compound | 10 | i.p. | ~60-90 |
Signaling Pathway of 5-HT6 Receptor Antagonism
The 5-HT6 receptor is a Gs-protein coupled receptor. Its activation by serotonin leads to the stimulation of adenylyl cyclase (AC), which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB and kinases such as ERK. This compound, as a 5-HT6 receptor antagonist, blocks this signaling cascade at its inception. This blockade is thought to disinhibit the release of other neurotransmitters, such as acetylcholine and dopamine, from neurons that are under the modulatory influence of serotonergic pathways.[2][9]
Caption: 5-HT6 Receptor Signaling and this compound's Mechanism of Action.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of 5-HT6 Antagonist this compound in Traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of M2 antagonists on in vivo hippocampal acetylcholine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study into a possible mechanism responsible for the antidepressant-like activity of the selective 5-HT6 receptor antagonist SB-399885 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for SB399885 in Cognitive Enhancement Research in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB399885 is a potent and selective 5-HT6 receptor antagonist that has demonstrated significant cognitive-enhancing properties in preclinical rat models.[1][2][3] As a brain-penetrant, orally active compound, this compound holds promise for the therapeutic intervention of cognitive deficits observed in neurodegenerative disorders such as Alzheimer's disease.[1][4] The mechanism underlying its pro-cognitive effects is primarily attributed to the blockade of 5-HT6 receptors, which leads to an enhancement of cholinergic neurotransmission.[1][5] This document provides detailed application notes and experimental protocols for the use of this compound in rat models of cognitive enhancement.
Data Presentation
Table 1: Recommended Dosage and Administration of this compound in Rats
| Parameter | Recommendation | Notes |
| Dosage | 10 mg/kg | This dosage has been shown to be effective in reversing cognitive deficits.[1][2] A minimum effective dose of 1 mg/kg has been noted in specific seizure-related tests.[1][2] |
| Route of Administration | Oral (p.o.) or Intraperitoneal (i.p.) | Oral gavage is the most common and effective route for cognitive studies.[1][2] |
| Frequency | Once or twice daily (b.i.d.) | For chronic studies, a twice-daily regimen for 7 days has been shown to be effective.[1][2] |
| Vehicle for p.o. | 20% SBE-β-CD in Saline | A stock solution in DMSO can be diluted in this vehicle for oral administration.[6] |
| Vehicle for i.p. | Saline with 10% DMSO and 10% Tween 80 | This vehicle can be used for intraperitoneal injections. |
Table 2: Summary of this compound Efficacy in Cognitive Tasks
| Cognitive Task | Animal Model | Dosage and Regimen | Key Findings |
| Novel Object Recognition | Scopolamine-induced deficit | 10 mg/kg p.o., b.i.d. for 7 days | Significantly reversed the scopolamine-induced deficit in recognizing a novel object.[1][2] |
| Morris Water Maze | Aged rats (22 months old) | 10 mg/kg p.o., b.i.d. for 7 days | Fully reversed age-dependent deficits in spatial learning and significantly improved memory recall.[1][2] |
| In Vivo Microdialysis | Freely moving rats | Acute 10 mg/kg p.o. | Significantly increased extracellular acetylcholine levels in the medial prefrontal cortex.[1][2] |
Experimental Protocols
Preparation of this compound Solution
For Oral Administration (p.o.):
-
Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 25 mg/mL).
-
Prepare a 20% solution of Sulfobutyl ether β-cyclodextrin (SBE-β-CD) in sterile saline.
-
For a final dosing solution, dilute the DMSO stock solution in the 20% SBE-β-CD in saline. For example, to prepare a 1 mg/mL solution, add 40 µL of the 25 mg/mL DMSO stock to 960 µL of the 20% SBE-β-CD solution.[6]
-
Administer the solution to rats via oral gavage at a volume of 1-2 mL/kg body weight to achieve the desired dose.
For Intraperitoneal Administration (i.p.):
-
Prepare a vehicle solution of 10% DMSO and 10% Tween 80 in sterile saline.
-
Dissolve the this compound hydrochloride directly in the vehicle to the desired final concentration.
-
Administer the solution via intraperitoneal injection.
Novel Object Recognition (NOR) Protocol
The NOR task assesses a rat's ability to recognize a novel object in a familiar environment.
Apparatus:
-
An open-field arena (e.g., 70 cm x 70 cm x 45 cm) with non-porous walls and floor.
-
Two sets of identical objects (e.g., plastic shapes, metal cans) that are heavy enough to not be displaced by the rats.
Procedure:
-
Habituation:
-
Handle the rats for several days prior to the experiment to acclimate them to the researcher.
-
On the day before testing, allow each rat to freely explore the empty arena for 5-10 minutes.
-
-
Training (Familiarization) Phase:
-
Place two identical objects (A1 and A2) in the arena.
-
Place a rat in the arena, midway between the two objects, and allow it to explore for a set period (e.g., 5 minutes).
-
Exploration is defined as the rat's nose being within 2 cm of the object and actively sniffing or touching it.
-
After the exploration period, return the rat to its home cage.
-
-
Retention Interval:
-
A delay is imposed between the training and testing phases. This can range from a short-term memory interval (e.g., 1 hour) to a long-term memory interval (e.g., 24 hours).[7]
-
-
Testing (Choice) Phase:
-
Replace one of the familiar objects with a novel object (B). The arena now contains one familiar object (A) and one novel object (B).
-
Place the rat back into the arena and record its exploration of both objects for a set period (e.g., 5 minutes).
-
Thoroughly clean the arena and objects with 70% ethanol between each trial to eliminate olfactory cues.
-
Data Analysis:
-
Calculate the Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
Morris Water Maze (MWM) Protocol
The MWM is a test of spatial learning and memory.[8]
Apparatus:
-
A large circular pool (e.g., 1.5-2 meters in diameter) filled with water made opaque with non-toxic tempura paint or milk powder.
-
An escape platform submerged 1-2 cm below the water surface.
-
Extramaze cues (e.g., posters, shapes) placed on the walls of the room to serve as spatial references.
-
A video tracking system to record the rat's swim path.
Procedure:
-
Acquisition Training:
-
Conduct training for 4-5 consecutive days, with 4 trials per day for each rat.
-
For each trial, gently place the rat into the water facing the pool wall at one of four randomized start locations (North, South, East, West).
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds before removing it for the next trial.
-
The inter-trial interval is typically 10-20 minutes.
-
-
Probe Trial:
-
24 hours after the final acquisition trial, conduct a probe trial to assess spatial memory.
-
Remove the escape platform from the pool.
-
Place the rat in the pool at a novel start location and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis:
-
Acquisition Phase:
-
Escape latency (time to find the platform).
-
Path length (distance swam to find the platform).
-
A decrease in escape latency and path length over training days indicates learning.
-
-
Probe Trial:
-
Percentage of time spent in the target quadrant.
-
Number of crossings over the former platform location.
-
A significant preference for the target quadrant indicates good spatial memory.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound for cognitive enhancement.
Caption: Experimental workflow for the Novel Object Recognition task.
Caption: Experimental workflow for the Morris Water Maze task.
References
- 1. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. pure.roehampton.ac.uk [pure.roehampton.ac.uk]
- 4. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of SB399885 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the oral administration of SB399885 in mice, a potent and selective 5-HT6 receptor antagonist. The information compiled herein, including detailed protocols, quantitative data from rodent studies, and visualizations of relevant biological pathways, is intended to facilitate the design and execution of in vivo experiments investigating the therapeutic potential of this compound.
Introduction
This compound is a selective antagonist of the serotonin 6 (5-HT6) receptor, which is primarily expressed in the central nervous system. Blockade of this receptor has been shown to modulate the release of several key neurotransmitters, including acetylcholine and dopamine, and is associated with pro-cognitive, anxiolytic, and antidepressant-like effects in preclinical models. These properties make this compound a compound of significant interest for the research and development of treatments for cognitive deficits and psychiatric disorders.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound, primarily derived from studies in rats, which can serve as a valuable reference for initiating studies in mice.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Species | Citation |
| Oral Bioavailability | 52% | Rat | [1] |
| Half-life (t½) | 2.2 hours | Rat | [1] |
| ED50 (ex vivo binding) | 2.0 ± 0.24 mg/kg | Rat | [2] |
Table 2: Effective Oral Doses of this compound in Rodent Behavioral Models
| Behavioral Test | Effective Dose (p.o.) | Effect | Species | Citation |
| Autoshaping Learning Task | 1 mg/kg (acute) | Improved memory consolidation | Rat | [1] |
| Autoshaping Learning Task | 1 mg/kg (7 days) | Most significant memory improvement | Rat | [1] |
| Scopolamine-induced Memory Deficit | 10 mg/kg | Reversal of memory impairment | Rat | [1] |
| Novel Object Recognition | 10 mg/kg (b.i.d. for 7 days) | Reversal of scopolamine-induced deficit | Rat | [2] |
| Water Maze (Aged Rats) | 10 mg/kg (b.i.d. for 7 days) | Reversal of age-dependent spatial learning deficit | Rat | [2] |
| Spontaneous Locomotor Activity | 9 mg/kg | Inhibition of spontaneous activity | Mouse | [3] |
Table 3: Neurochemical Effects of this compound in Rats (Oral Administration)
| Neurotransmitter | Brain Region | Dose (p.o.) | Effect | Citation |
| Acetylcholine | Medial Prefrontal Cortex | 10 mg/kg | Significant increase in extracellular levels | [2] |
| Dopamine | Prefrontal Cortex & Hippocampus | 1, 3, 10 mg/kg | Increased extracellular levels | [4] |
| Noradrenaline | Prefrontal Cortex | 1, 3, 10 mg/kg | Increased extracellular levels | [4] |
Signaling Pathways
This compound exerts its effects by blocking the 5-HT6 receptor, which is constitutively active and positively coupled to adenylyl cyclase through the Gαs protein. Inhibition of this receptor leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent modulation of downstream signaling cascades, including the protein kinase A (PKA) and extracellular signal-regulated kinase (ERK) pathways.
Experimental Workflow
A typical workflow for investigating the effects of orally administered this compound in mice involves several key stages, from animal preparation to data analysis.
Experimental Protocols
Protocol 1: Oral Gavage Administration
This protocol describes the standard method for forced oral administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Appropriately sized oral gavage needles (flexible-tipped recommended)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the mice to minimize stress.
-
Securely restrain the mouse by scruffing the back of the neck to immobilize the head. The body should be held firmly to prevent movement.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth. Mark this depth on the needle.
-
With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle slowly and smoothly along the roof of the mouth towards the esophagus. The mouse should swallow as the needle passes into the esophagus. Do not force the needle.
-
-
Substance Administration:
-
Once the needle is at the predetermined depth, slowly depress the syringe plunger to administer the this compound solution.
-
The typical volume for oral gavage in mice is 5-10 mL/kg body weight.
-
-
Post-Administration:
-
Gently withdraw the gavage needle.
-
Return the mouse to its home cage and monitor for any signs of distress or adverse effects.
-
Protocol 2: Voluntary Oral Administration in Jelly
This protocol provides a less stressful alternative to oral gavage, which can be particularly useful for chronic dosing studies.
Materials:
-
This compound
-
Vehicle (e.g., sterile water or saline)
-
Gelatin
-
Artificial sweetener (non-caloric)
-
Flavoring essence (e.g., vanilla)
-
Small molds or a 96-well plate
Procedure:
-
Jelly Preparation:
-
Prepare a stock solution of gelatin according to the manufacturer's instructions.
-
Dissolve the required amount of this compound in the vehicle.
-
In a separate container, mix the drug solution with the liquid gelatin, sweetener, and flavoring.
-
Pipette the mixture into molds to create small, individual jellies. Prepare vehicle-only jellies for the control group and for training.
-
-
Mouse Training:
-
For several days prior to the experiment, provide the mice with a vehicle-only jelly at a consistent time each day to acclimatize them to eating the jelly.
-
-
Drug Administration:
-
On the day of the experiment, provide each mouse with a pre-weighed jelly containing the desired dose of this compound.
-
Ensure that the entire jelly is consumed to confirm the full dose has been administered.
-
Provide the control group with a vehicle-only jelly.
-
-
Post-Administration:
-
Proceed with behavioral testing at the appropriate time point after jelly consumption.
-
Protocol 3: Novel Object Recognition (NOR) Test
This test assesses recognition memory.
Procedure:
-
Habituation (Day 1):
-
Allow each mouse to freely explore an empty, open-field arena (e.g., 40x40 cm) for 5-10 minutes.
-
-
Training/Familiarization (Day 2):
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for a set period (e.g., 10 minutes).
-
Return the mouse to its home cage.
-
-
Testing (Day 2, after a retention interval, e.g., 1-24 hours):
-
Administer this compound or vehicle orally at a predetermined time before the testing phase.
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and record its exploratory behavior for a set period (e.g., 5-10 minutes).
-
Measure the time spent exploring the novel object versus the familiar object. A higher discrimination index (time with novel object / total exploration time) indicates better recognition memory.
-
Protocol 4: Morris Water Maze (MWM) Test
This test assesses spatial learning and memory.
Procedure:
-
Apparatus:
-
A circular pool (e.g., 120 cm diameter) filled with opaque water (e.g., using non-toxic white paint) at a temperature of 22-25°C.
-
A hidden escape platform submerged just below the water's surface.
-
Various distal visual cues are placed around the room.
-
-
Acquisition Training (Days 1-5):
-
Administer this compound or vehicle orally each day before the training session.
-
Conduct 4 trials per day for each mouse, starting from different quadrants of the pool.
-
Allow the mouse to swim until it finds the hidden platform. If it fails to find it within a set time (e.g., 60 seconds), gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for a set period (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located). More time spent in the target quadrant indicates better spatial memory.
-
Disclaimer
The quantitative data presented in these application notes are primarily derived from studies conducted in rats. While this information is valuable for guiding experimental design, it is crucial to recognize that species-specific differences in metabolism and pharmacodynamics may exist. Therefore, it is recommended that researchers perform dose-ranging studies in mice to determine the optimal dose of this compound for their specific experimental paradigm.
References
- 1. Oral administration of the 5-HT6 receptor antagonists SB-357134 and SB-399885 improves memory formation in an autoshaping learning task [pubmed.ncbi.nlm.nih.gov]
- 2. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Administration of SB399885
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the intraperitoneal (IP) injection protocol for SB399885, a potent and selective 5-HT6 receptor antagonist. The document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation
Pharmacokinetic Properties of this compound
While specific pharmacokinetic data for intraperitoneal administration is limited in the reviewed literature, oral administration data provides valuable insights into the compound's behavior in vivo.
| Parameter | Value | Species | Administration Route | Reference |
| Bioavailability | 52% | Rat | Oral (p.o.) | [1] |
| Half-life (t½) | 2.2 hours | Rat | Oral (p.o.) | [1] |
| ED₅₀ (ex vivo binding) | 2.0 ± 0.24 mg/kg | Rat | Oral (p.o.) | [2] |
Note: Intraperitoneal administration generally leads to faster and more complete absorption compared to oral administration, suggesting that bioavailability via the IP route may be higher.[3]
Effective Doses of this compound in Preclinical Models
The following table summarizes effective doses of this compound administered intraperitoneally in various rodent models.
| Dose | Species | Model | Effect | Reference |
| 1 mg/kg | Rat | Novel Object Recognition | Most effective acute dose for improving memory consolidation | [1] |
| 1 and 3 mg/kg | Rat | Contextual Fear Conditioning | Significantly decreased freezing time | [4] |
| 1 and 3 mg/kg | Rat | Elevated Plus Maze (following stress) | Increased time spent in open arms | [4] |
| 2.5, 5, and 10 mg/kg | Rat | Sleep-Wake Cycle Analysis | Dose-dependent effects on wakefulness and sleep stages | [5] |
| 10 mg/kg | Rat | Forced Swim Test | Potently shortened immobility time | [6] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a vehicle solution for this compound suitable for intraperitoneal injection in rodents. A common vehicle for this compound is a solution containing DMSO and saline.[7]
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (25-30 gauge)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound hydrochloride powder.
-
Dissolving in DMSO: In a sterile microcentrifuge tube, dissolve the this compound powder in a small volume of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.
-
Dilution with Saline: For a final injection solution with 20% DMSO, dilute the stock solution with sterile saline. For example, to prepare 1 mL of a 1 mg/mL injection solution from a 10 mg/mL stock in 100% DMSO, take 100 µL of the stock solution and add 900 µL of sterile saline. This will result in a final DMSO concentration of 10%. To achieve a 20% DMSO vehicle, you would start with a more concentrated stock or adjust the dilution factor accordingly. A vehicle of 20% DMSO in saline has been used for similar compounds.[7]
-
Final Concentration: Adjust the volumes of the stock solution and saline to achieve the desired final concentration of this compound for injection. Ensure the final DMSO concentration is kept as low as possible to minimize potential toxicity.
-
Storage: Prepare the solution fresh on the day of the experiment. If short-term storage is necessary, keep the solution at 4°C and protect it from light.
Intraperitoneal Injection Procedure in Rodents
This protocol outlines the standard procedure for intraperitoneal injection in mice and rats, adapted from established guidelines.[8][9]
Materials:
-
Prepared this compound injection solution
-
Appropriately sized sterile syringe (e.g., 1 mL)
-
Appropriately sized sterile needle (25-27 gauge for mice, 23-25 gauge for rats)[9]
-
70% ethanol or other suitable disinfectant
-
Gauze pads
Procedure:
-
Animal Restraint:
-
Mouse: Gently restrain the mouse by grasping the loose skin at the scruff of the neck. The tail can be secured between the last two fingers of the same hand.
-
Rat: For a one-person technique, the rat can be gently wrapped in a towel. For a two-person technique, one person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thorax, while the other person holds the rear legs and tail.[9]
-
-
Positioning: Tilt the animal's head downwards at a slight angle. This allows the abdominal organs to move cranially, reducing the risk of accidental puncture.[8]
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[9]
-
Disinfection: Swab the injection site with 70% ethanol on a gauze pad.
-
Needle Insertion: Insert the needle, with the bevel facing up, at a 30-45 degree angle into the peritoneal cavity. The depth of insertion will depend on the size of the animal.
-
Aspiration: Gently pull back on the plunger to ensure that no fluid (e.g., blood, urine, or intestinal contents) enters the syringe. If fluid is aspirated, discard the syringe and prepare a new injection.
-
Injection: Slowly and steadily inject the this compound solution. The maximum recommended injection volume is typically <10 mL/kg for both mice and rats.[9]
-
Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress, bleeding, or adverse reactions immediately after the injection and periodically for the next 24 hours.[10]
Signaling Pathway and Experimental Workflow
5-HT6 Receptor Signaling Pathway
This compound is a selective antagonist of the 5-HT6 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[11][12] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets. The 5-HT6 receptor can also modulate other signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, through both PKA-dependent and independent mechanisms.[13][14] Blockade of this receptor by antagonists like this compound is thought to modulate the activity of cholinergic and glutamatergic neurons, which is the basis for its cognitive-enhancing effects.[12][15]
Caption: 5-HT6 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Study
The following diagram illustrates a typical experimental workflow for an in vivo study investigating the effects of this compound. This workflow can be adapted for various behavioral or physiological assessments.
Caption: A typical experimental workflow for in vivo studies with this compound.
References
- 1. Oral administration of the 5-HT6 receptor antagonists SB-357134 and SB-399885 improves memory formation in an autoshaping learning task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of 5-HT6 Antagonist this compound in Traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the 5-HT₆ receptor antagonists SB-399885 and RO-4368554 and of the 5-HT(2A) receptor antagonist EMD 281014 on sleep and wakefulness in the rat during both phases of the light-dark cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of SB399885
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of the selective 5-HT6 receptor antagonist, SB399885, in common in vivo vehicles, along with protocols for solution preparation and administration. The provided data and methodologies are intended to facilitate the use of this compound in preclinical research settings.
Overview of this compound
This compound is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1] It is a brain-penetrant compound that has been investigated for its potential therapeutic effects in cognitive disorders, anxiety, and depression.[1][2] In vivo studies have demonstrated its ability to enhance cognitive performance and exert anxiolytic and antidepressant-like effects in animal models.[1][2] The mechanism of action is believed to involve the modulation of various neurotransmitter systems, including acetylcholine, dopamine, and noradrenaline, through the blockade of 5-HT6 receptors.
Solubility of this compound for In Vivo Administration
The solubility of this compound is a critical factor for its in vivo application. Due to its hydrophobic nature, it exhibits poor solubility in aqueous solutions like saline. Therefore, the use of co-solvents such as Dimethyl Sulfoxide (DMSO) is often necessary to achieve concentrations suitable for in vivo dosing.
Quantitative Solubility Data
The following tables summarize the solubility of this compound and its hydrochloride salt in various vehicles.
Table 1: Solubility of this compound
| Vehicle Composition | Solubility | Solution Type | Recommended Use |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL (≥ 5.18 mM) | Clear Solution | Oral Administration |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | 2.5 mg/mL (5.18 mM) | Suspended Solution | Oral and Intraperitoneal Injection |
| 10% DMSO in 20% SBE-β-CD in Saline | 2.5 mg/mL (5.18 mM) | Suspended Solution | Oral and Intraperitoneal Injection |
Data sourced from MedChemExpress product information.[3]
Table 2: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 48.28 | 100 |
| DMSO | 48.28 | 100 |
Data sourced from Tocris Bioscience product information.
Experimental Protocols
Preparation of this compound for Oral Administration (Clear Solution)
This protocol is suitable for preparing a clear solution of this compound for oral gavage.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Corn Oil, sterile
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO.
-
To prepare the final dosing solution, add the DMSO stock solution to corn oil to achieve the desired final concentration and a final DMSO concentration of 10%.
-
Example for a 2.5 mg/mL final solution: Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to 900 µL of corn oil.
-
-
Vortex the solution thoroughly to ensure homogeneity.
Preparation of this compound for Intraperitoneal Injection (Suspended Solution)
This protocol describes the preparation of a suspended solution of this compound suitable for both oral and intraperitoneal administration.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Physiological Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube. The final concentration of PEG300 should be 40%.
-
Add Tween-80 to the tube. The final concentration of Tween-80 should be 5%.
-
Mix the components thoroughly by vortexing.
-
Add physiological saline to reach the final desired volume. The final concentration of saline will be 45%.
-
Vortex the suspension vigorously. The use of an ultrasonic bath may be necessary to ensure a uniform suspension.[3]
-
Example for 1 mL of 2.5 mg/mL suspended solution:
-
100 µL of 25 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Visualization of Pathways and Workflows
Signaling Pathway of 5-HT6 Receptor Antagonism
The following diagram illustrates the putative signaling pathway affected by the antagonism of the 5-HT6 receptor by this compound. Antagonism of the 5-HT6 receptor is thought to disinhibit downstream signaling cascades, leading to the activation of transcription factors like CREB and promoting the release of neurotransmitters such as acetylcholine and dopamine.
Experimental Workflow for In Vivo Study
The diagram below outlines a typical experimental workflow for an in vivo study using this compound.
References
- 1. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of 5-HT6 Antagonist this compound in Traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
How to prepare SB399885 stock solution for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB399885 is a potent, selective, and orally active antagonist of the 5-HT6 serotonin receptor.[1][2][3] It has demonstrated cognitive-enhancing properties in various preclinical models and is a valuable tool for research in neuroscience and drug development, particularly for conditions with cognitive deficits like Alzheimer's disease and schizophrenia.[3] This document provides detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo experiments.
Physicochemical and Solubility Data
The following table summarizes the key physicochemical properties and solubility of this compound hydrochloride.
| Property | Value | Reference(s) |
| Molecular Weight | 482.81 g/mol | [1] |
| Formula | C₁₈H₂₁Cl₂N₃O₄S·HCl | [1] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥98% | [1] |
| Solubility in DMSO | Up to 100 mM (48.28 mg/mL) | [1] |
| Solubility in Water | Up to 100 mM (48.28 mg/mL) | [1] |
| Solubility in PBS (pH 7.2) | Approx. 10 mg/mL | [4] |
| Solubility in Ethanol | Approx. 30 mg/mL | [4] |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Notes | Reference(s) |
| Solid | Room Temperature | - | Desiccate | [1] |
| -20°C | ≥4 years | - | [4] | |
| Stock Solution in Solvent | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [2][5] |
| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [2][5] | |
| Aqueous Solution | 4°C | < 24 hours | Not recommended for storage for more than one day. | [4] |
Experimental Protocols
4.1. Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used solvent for in vitro studies.
Materials:
-
This compound hydrochloride powder
-
Anhydrous or newly opened DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing the Compound: Accurately weigh a specific amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.828 mg.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 10 mM x 0.001 L x 482.81 g/mol = 4.828 mg
-
-
Dissolving the Compound: Add the weighed this compound to a sterile tube. Add the calculated volume of DMSO. For 4.828 mg of this compound, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or -80°C for up to six months.[2][5]
4.2. Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the stock solution to a working concentration for use in cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile tubes
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution with cell culture medium to achieve the desired final concentration. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Example for a 10 µM working solution:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium (1:100 dilution), resulting in a 100 µM solution.
-
Add 100 µL of the 100 µM solution to 900 µL of cell culture medium (1:10 dilution) to get the final 10 µM working solution.
-
-
-
Application to Cells: Add the final working solution to your cell cultures. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
Visualization of Protocols and Pathways
5.1. Experimental Workflow
The following diagram illustrates the workflow for preparing and using this compound in a typical cell-based experiment.
Caption: Workflow for this compound stock solution preparation and use.
5.2. Signaling Pathway
This compound acts as an antagonist at the 5-HT6 receptor, which is known to modulate downstream signaling cascades, including the adenylyl cyclase-cAMP pathway and the Fyn-ERK pathway.[6]
Caption: Simplified 5-HT6 receptor signaling pathways modulated by this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for SB399885 in the Morris Water Maze Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB399885 is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1] The 5-HT6 receptor is predominantly expressed in the central nervous system (CNS), particularly in brain regions integral to learning and memory, such as the hippocampus and cortex.[2] Antagonism of the 5-HT6 receptor has emerged as a promising therapeutic strategy for cognitive enhancement, particularly in the context of age-related cognitive decline and neurodegenerative diseases like Alzheimer's disease.[2][3] The Morris water maze (MWM) is a widely used behavioral assay to assess spatial learning and memory in rodents, making it an ideal paradigm to evaluate the pro-cognitive effects of compounds like this compound.[4][5]
Mechanism of Action: 5-HT6 Receptor Antagonism and Neurotransmitter Modulation
The cognitive-enhancing effects of this compound are believed to be mediated through the modulation of multiple neurotransmitter systems. Blockade of 5-HT6 receptors leads to a disinhibition of GABAergic interneurons. This reduction in inhibitory GABAergic tone subsequently enhances the release of acetylcholine and glutamate, two key neurotransmitters in cognitive processes.[3][6] Increased cholinergic and glutamatergic neurotransmission is thought to improve synaptic plasticity, which is fundamental for learning and memory formation.[2][6] Specifically, acute administration of this compound has been shown to significantly increase extracellular acetylcholine levels in the medial prefrontal cortex.[1]
Application of this compound in the Morris Water Maze
Studies have demonstrated that this compound can reverse age-related deficits in spatial learning and memory in the Morris water maze.[1][7]
Experimental Protocol
The following protocol is a synthesized methodology based on standard MWM procedures for aged rats and the details provided in studies investigating this compound.[1][8][9]
1. Subjects:
-
Aged (e.g., 22 months old) male Sprague-Dawley rats.[1]
-
Young adult (e.g., 3-4 months old) male Sprague-Dawley rats for comparison.
-
Animals should be housed individually with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
2. Apparatus:
-
A circular water tank (approximately 1.5-2.0 meters in diameter) filled with water maintained at 22-25°C.
-
The water is made opaque using a non-toxic substance (e.g., powdered milk or a non-toxic paint).
-
A submerged escape platform (10-15 cm in diameter) placed approximately 1-2 cm below the water surface.
-
The pool should be located in a room with various distal visual cues.
3. Drug Administration:
-
Compound: this compound
-
Dosage: 10 mg/kg, administered orally (p.o.).[1]
-
Vehicle: Appropriate vehicle for this compound (e.g., 0.5% hydroxypropyl methylcellulose).
-
Dosing Schedule: Twice daily (b.i.d.) for 7 consecutive days prior to and throughout the MWM testing period.[1]
4. Experimental Procedure:
-
Habituation: Allow rats to swim freely in the pool for 60 seconds without the platform on the day before training begins.
-
Acquisition Training (e.g., 5 days):
-
Four trials per day for each rat.
-
For each trial, the rat is placed into the water facing the wall at one of four quasi-random start locations (N, S, E, W).
-
The rat is allowed a maximum of 60 or 90 seconds to locate the submerged platform.
-
If the rat fails to find the platform within the maximum time, it is gently guided to it.
-
The rat is allowed to remain on the platform for 15-30 seconds.
-
An inter-trial interval of at least 10-15 minutes should be maintained.
-
-
Probe Trials:
-
Probe trials are conducted on post-training days 1, 3, and 7 to assess memory recall.[1]
-
The escape platform is removed from the pool.
-
Each rat is allowed to swim freely for 60 seconds.
-
The swimming path is recorded and analyzed.
-
5. Data Collection and Analysis:
-
Acquisition Phase:
-
Escape Latency: Time to find the hidden platform.
-
Path Length: The distance traveled to reach the platform.
-
Swimming Speed: To control for motor deficits.
-
-
Probe Trial Phase:
-
Time in Target Quadrant: The percentage of time spent in the quadrant where the platform was previously located.
-
Platform Crossings: The number of times the animal swims over the exact former location of the platform.
-
Data Presentation
The following tables represent plausible data based on the reported findings that this compound reverses age-related deficits in MWM performance.[1]
Table 1: Escape Latency During Acquisition Training
| Day | Young Control (seconds) | Aged Vehicle (seconds) | Aged + this compound (10 mg/kg) (seconds) |
| 1 | 55 ± 4 | 75 ± 5 | 72 ± 6 |
| 2 | 42 ± 3 | 68 ± 4 | 60 ± 5 |
| 3 | 30 ± 3 | 60 ± 5 | 45 ± 4 |
| 4 | 22 ± 2 | 55 ± 4 | 35 ± 3 |
| 5 | 18 ± 2 | 52 ± 4 | 28 ± 3 |
Values are presented as mean ± SEM.
Table 2: Probe Trial Performance (Time in Target Quadrant)
| Post-Training Day | Young Control (%) | Aged Vehicle (%) | Aged + this compound (10 mg/kg) (%) |
| Day 1 | 45 ± 3 | 28 ± 2 | 40 ± 3 |
| Day 3 | 48 ± 4 | 30 ± 3 | 44 ± 4 |
| Day 7 | 50 ± 4 | 32 ± 3 | 47 ± 3 |
Values are presented as mean ± SEM.
Experimental Workflow
References
- 1. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aged rats learn Morris Water maze using non-spatial search strategies evidenced by a parameter-based algorithm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Novel Object Recognition (NOR) Test with SB399885
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Novel Object Recognition (NOR) test is a widely used behavioral assay to evaluate learning and memory, particularly recognition memory, in rodents.[1][2] The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[3][4] This paradigm is advantageous as it does not rely on external motivation, such as food or water deprivation, and is relatively quick to perform.[5] The 5-HT6 receptor, a member of the serotonin receptor family, is primarily expressed in the central nervous system and is a promising target for cognitive enhancement.[6][7] SB399885 is a potent and selective 5-HT6 receptor antagonist that has demonstrated cognitive-enhancing properties. Notably, repeated administration of this compound has been shown to reverse memory deficits induced by scopolamine, a muscarinic receptor antagonist, in the NOR test in rats.
These application notes provide a detailed protocol for utilizing this compound in the NOR test to assess its potential as a cognitive enhancer.
Data Presentation
The following table summarizes representative quantitative data from a Novel Object Recognition study investigating the effect of this compound on scopolamine-induced memory impairment in rats. The data illustrates a significant reversal of the scopolamine-induced deficit in the group treated with this compound.
| Treatment Group | N | Discrimination Index (Mean ± SEM) | Statistical Significance (vs. Vehicle + Scopolamine) |
| Vehicle + Saline | 10 | 0.45 ± 0.05 | p < 0.001 |
| Vehicle + Scopolamine (0.5 mg/kg i.p.) | 10 | -0.05 ± 0.04 | - |
| This compound (10 mg/kg p.o., b.i.d. for 7 days) + Scopolamine (0.5 mg/kg i.p.) | 10 | 0.42 ± 0.06 | p < 0.001 |
Note: The data presented in this table are representative and based on the reported significant reversal of scopolamine-induced deficits by this compound. The Discrimination Index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
Experimental Protocols
Animals
-
Species: Adult male Sprague-Dawley rats (250-300g) are commonly used.
-
Housing: Animals should be housed in groups of 2-4 per cage in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Allow at least one week for the animals to acclimate to the housing facility before the start of the experiment. Handle the animals for a few minutes each day for 3-5 days prior to testing to reduce stress.
Apparatus
-
Arena: A square open-field box (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material (e.g., PVC or Plexiglas) that can be easily cleaned. The color of the arena should be uniform (e.g., black or white) to provide good contrast with the objects.
-
Objects: Two sets of three identical objects are required. The objects should be of similar size but differ in shape and texture (e.g., a small metal can, a glass bottle, a plastic toy). The objects should be heavy enough that the rats cannot easily displace them.
Drug Administration
-
This compound: Administer this compound orally (p.o.) at a dose of 10 mg/kg, twice daily (b.i.d.), for 7 consecutive days. The vehicle for this compound should be determined based on its solubility (e.g., 0.5% methylcellulose).
-
Scopolamine: On the day of the NOR test, administer scopolamine hydrochloride intraperitoneally (i.p.) at a dose of 0.5 mg/kg, 30 minutes before the training session, to induce a memory deficit. The vehicle for scopolamine is typically saline.
Novel Object Recognition (NOR) Protocol
The NOR protocol consists of three phases: habituation, training (T1), and testing (T2).
-
Phase 1: Habituation (Day 1-2)
-
Place each rat individually into the empty open-field arena.
-
Allow the rat to explore the arena freely for 10 minutes.
-
Repeat this process for two consecutive days to allow the animal to habituate to the environment.
-
-
Phase 2: Training (T1) (Day 3)
-
Thirty minutes after the final dose of this compound (or vehicle) and scopolamine (or saline) administration, place two identical objects (A and A) in two opposite corners of the arena.
-
Place the rat in the center of the arena, facing away from the objects.
-
Allow the rat to explore the objects for a 5-minute session.
-
Record the time the rat spends exploring each object. Exploration is defined as the nose of the rat being within 2 cm of the object and oriented toward it.
-
After the session, return the rat to its home cage.
-
Thoroughly clean the arena and objects with 70% ethanol to remove any olfactory cues.
-
-
Phase 3: Testing (T2) (Day 3, after a retention interval)
-
After a retention interval of 1 hour, place one of the familiar objects (A) and one novel object (B) in the same locations as in the training phase. The location of the novel object should be counterbalanced across animals.
-
Place the rat back into the center of the arena.
-
Allow the rat to explore the objects for a 5-minute session.
-
Record the time spent exploring the familiar object and the novel object.
-
After the session, return the rat to its home cage.
-
Clean the arena and objects thoroughly.
-
Data Analysis
-
Calculate the Discrimination Index (DI):
-
DI = (Time exploring the novel object - Time exploring the familiar object) / (Total time exploring both objects)
-
-
Statistical Analysis:
-
Use a one-way ANOVA followed by a post-hoc test (e.g., Tukey's test) to compare the Discrimination Index between the different treatment groups.
-
A DI significantly greater than zero indicates that the animal remembers the familiar object and prefers the novel one. A DI not significantly different from zero suggests a memory deficit.
-
Mandatory Visualizations
Caption: Experimental workflow for the Novel Object Recognition test with this compound.
Caption: Simplified signaling pathway of the 5-HT6 receptor and the antagonistic action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Administration of SB399885 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of SB399885, a potent and selective 5-HT6 receptor antagonist. The information compiled herein is intended to guide researchers in designing and conducting long-term administration studies in animal models to investigate the therapeutic potential of this compound for cognitive and neuropsychiatric disorders.
Introduction to this compound
This compound is a selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, which is almost exclusively expressed in the central nervous system (CNS), particularly in brain regions associated with cognition and behavior, such as the cortex, hippocampus, and striatum.[1] Blockade of 5-HT6 receptors has been shown to enhance cholinergic, glutamatergic, noradrenergic, and dopaminergic neurotransmission, which are compromised in various neurological and psychiatric conditions.[1] Preclinical studies have demonstrated the potential of this compound as a cognitive enhancer and anxiolytic/antidepressant-like agent.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies involving the administration of this compound in animal models.
Table 1: In Vitro and In Vivo Potency and Selectivity of this compound
| Parameter | Species/System | Value | Reference |
| pKi (human recombinant 5-HT6) | In vitro | 9.11 ± 0.03 | [2] |
| pKi (native 5-HT6) | In vitro | 9.02 ± 0.05 | [2] |
| pA2 (antagonist activity) | In vitro | 7.85 ± 0.04 | [2] |
| Selectivity | In vitro | >200-fold over other receptors, ion channels, and enzymes | [2] |
| ED50 (ex vivo binding) | Rat | 2.0 ± 0.24 mg/kg p.o. | [2] |
Table 2: Efficacy of Repeated this compound Administration in Behavioral Models
| Animal Model | Species | Dosing Regimen | Key Findings | Reference |
| Scopolamine-induced cognitive deficit (Novel Object Recognition) | Rat | 10 mg/kg p.o., b.i.d. for 7 days | Significantly reversed the scopolamine-induced deficit. | [2] |
| Age-dependent cognitive deficit (Water Maze) | Aged Rat (22 months) | 10 mg/kg p.o., b.i.d. for 7 days | Fully reversed the age-dependent deficit in spatial learning and improved recall. | [2] |
| Maximal Electroshock Seizure Threshold | Rat | 1 mg/kg p.o. (minimum effective dose) | Demonstrated a long duration of action. | [2] |
| Sleep and Wakefulness | Rat | 10 mg/kg i.p. | Increased wakefulness and reduced slow-wave and REM sleep during the light phase. | [3] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound
The cognitive-enhancing effects of 5-HT6 receptor antagonists like this compound are believed to be mediated through the modulation of multiple neurotransmitter systems. The primary mechanism involves the disinhibition of GABAergic neurons, which in turn enhances cholinergic and glutamatergic neurotransmission.[4] This leads to a secondary release of other key neurotransmitters such as dopamine and noradrenaline.[5][6]
Caption: Proposed signaling cascade of this compound.
Experimental Workflow for Long-Term Administration Studies
A typical workflow for evaluating the long-term effects of this compound in animal models is depicted below. This workflow integrates behavioral testing with pharmacokinetic and toxicological assessments.
Caption: General workflow for long-term this compound studies.
Experimental Protocols
Protocol for Long-Term Administration and Toxicity Assessment
While specific long-term toxicity data for this compound is not publicly available, the following protocol outlines the general principles for conducting such a study in rodents, based on established guidelines.
Objective: To assess the safety and tolerability of this compound following repeated administration.
Animals: Male and female Sprague-Dawley rats (8-10 weeks old).
Groups:
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
Low dose this compound (e.g., 3 mg/kg)
-
Mid dose this compound (e.g., 10 mg/kg)
-
High dose this compound (e.g., 30 mg/kg)
Administration: Oral gavage (p.o.), once or twice daily for a specified duration (e.g., 28 days or longer).
Parameters to Monitor:
-
Clinical Observations: Daily checks for signs of toxicity, changes in behavior, and mortality.
-
Body Weight: Measured weekly.
-
Food and Water Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples collected at termination for analysis of red and white blood cell counts, platelets, liver enzymes, kidney function markers, etc.
-
Organ Weights: Key organs (liver, kidneys, spleen, brain, etc.) weighed at termination.
-
Histopathology: Microscopic examination of major organs and tissues for any treatment-related changes.
Protocol for Novel Object Recognition (NOR) Test
Objective: To assess the effects of this compound on recognition memory.
Apparatus: An open-field arena (e.g., 50 x 50 x 50 cm) made of a non-porous material. A variety of objects with different shapes, colors, and textures that are heavy enough not to be displaced by the animal.
Procedure:
-
Habituation: Individually place each rat in the empty arena for 5-10 minutes for 2-3 consecutive days to acclimate them to the environment.
-
Training (Familiarization) Phase: Place two identical objects in the arena. Allow the rat to explore the objects for a set period (e.g., 5 minutes).
-
Inter-trial Interval (ITI): Return the rat to its home cage for a specified duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the rat back in the arena and record its exploratory behavior for a set period (e.g., 5 minutes). Exploration is defined as sniffing or touching the object with the nose.
-
Data Analysis: Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates successful recognition memory.
Protocol for Forced Swim Test (FST)
Objective: To assess the antidepressant-like effects of this compound.
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom with its tail or hind limbs.
Procedure:
-
Pre-test Session (Day 1): Place each rat in the cylinder for 15 minutes. This session is for habituation and is not scored for analysis.
-
Test Session (Day 2): 24 hours after the pre-test, place the rat back in the cylinder for 5 minutes. Record the session for later analysis.
-
Scoring: An observer, blind to the treatment groups, scores the duration of immobility during the 5-minute test session. Immobility is defined as the lack of motion, with the rat making only small movements necessary to keep its head above water.
-
Data Analysis: Compare the duration of immobility between the this compound-treated groups and the vehicle control group. A significant reduction in immobility time suggests an antidepressant-like effect.
Pharmacokinetics and Metabolism (ADME)
A comprehensive Absorption, Distribution, Metabolism, and Excretion (ADME) profile for this compound is not extensively detailed in the public literature. However, studies indicate that this compound is orally active and brain penetrant.[2] For a thorough preclinical evaluation, dedicated ADME studies are recommended.
General Protocol for Pharmacokinetic and Tissue Distribution Study:
Objective: To determine the pharmacokinetic profile and tissue distribution of this compound after single and repeated dosing.
Animals: Male Sprague-Dawley rats with jugular vein cannulation.
Procedure:
-
Single Dose PK: Administer a single oral or intravenous dose of this compound. Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Repeated Dose PK: Administer this compound daily for a specified period (e.g., 7 days). Collect blood samples at various time points after the final dose.
-
Tissue Distribution: After the final blood sample collection, euthanize the animals and collect major organs and tissues (brain, liver, kidneys, etc.).
-
Sample Analysis: Analyze plasma and tissue homogenates for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and tissue-to-plasma concentration ratios.
Conclusion
This compound has demonstrated significant potential in preclinical models for improving cognitive function and exerting anxiolytic and antidepressant-like effects. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate the long-term efficacy and safety of this promising 5-HT6 receptor antagonist. Careful consideration of dosing regimens, behavioral endpoints, and comprehensive safety assessments will be crucial in advancing the understanding of this compound's therapeutic utility.
References
- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the 5-HT₆ receptor antagonists SB-399885 and RO-4368554 and of the 5-HT(2A) receptor antagonist EMD 281014 on sleep and wakefulness in the rat during both phases of the light-dark cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
SB399885 Stability in Solution for In Vivo Injection: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of SB399885 in solutions intended for in vivo injection. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during the preparation and use of this compound in a research setting.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer (e.g., PBS, saline) | This compound hydrochloride has limited solubility in purely aqueous solutions at neutral pH. The addition of an aqueous buffer to a concentrated stock solution in an organic solvent can cause the compound to crash out. | - Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) in the final injection volume.- Prepare the final dilution just before injection to minimize the time the compound is in a supersaturated state.- Consider using a vehicle containing a solubilizing agent such as Tween 80. A 1% aqueous solution of Tween 80 has been used as a vehicle for intraperitoneal administration of this compound hydrochloride. |
| Cloudy or hazy final solution | This may indicate the formation of fine precipitates or that the solubility limit has been exceeded. | - Gently warm the solution (e.g., to 37°C) to aid dissolution, but be mindful of potential degradation with prolonged heating.- Filter the final solution through a 0.22 µm filter to remove any undissolved particles before injection. |
| Inconsistent experimental results | This could be due to inconsistent dosing from a non-homogenous solution, or degradation of the compound. | - Ensure the stock solution is completely clear before making further dilutions.- Always prepare fresh dilutions for each experiment from a stored stock solution.- Do not store aqueous dilutions for more than one day.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: this compound (hydrochloride) is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide (DMF) at concentrations of approximately 30 mg/mL.[1] For in vitro studies, DMSO is a common choice. A stock solution can also be prepared in water up to 100 mM.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions in organic solvents should be stored under the following conditions:
-
-20°C for up to 1 month.[2][3] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Q3: Can I dissolve this compound directly in PBS or saline for in vivo injection?
A3: While this compound hydrochloride has some solubility in PBS (pH 7.2) at approximately 10 mg/mL, it is generally recommended to first dissolve the compound in an organic solvent like DMSO or ethanol to create a concentrated stock solution.[1] This stock solution can then be further diluted into your aqueous vehicle. Direct dissolution in aqueous buffers may be difficult and could result in incomplete solubilization. It is not recommended to store aqueous solutions for more than one day.[1]
Q4: What is a suitable vehicle for intraperitoneal (i.p.) injection of this compound?
A4: A commonly used vehicle for i.p. injection of this compound hydrochloride in rats is a 1% aqueous solution of Tween 80.[2] Alternatively, a solution containing a small, physiologically tolerated amount of an organic solvent like DMSO can be used. For example, a stock solution in DMSO can be diluted with saline or PBS to the final desired concentration, ensuring the final DMSO concentration is minimal to avoid solvent-induced physiological effects.
Q5: What is the stability of this compound in its solid form?
A5: As a crystalline solid, this compound hydrochloride is stable for at least 4 years when stored at -20°C.[1]
Quantitative Data Summary
Table 1: Solubility of this compound Hydrochloride
| Solvent | Approximate Solubility | Reference |
| DMSO | ~30 mg/mL | [1] |
| Ethanol | ~30 mg/mL | [1] |
| Dimethyl formamide (DMF) | ~30 mg/mL | [1] |
| PBS (pH 7.2) | ~10 mg/mL | [1] |
| Water | 100 mM (48.28 mg/mL) | [4] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Storage Duration | Reference |
| -80°C | 6 months | [2][3] |
| -20°C | 1 month | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol is based on the principle of using a co-solvent to aid the dissolution of this compound in an aqueous vehicle suitable for in vivo administration.
-
Prepare a Concentrated Stock Solution:
-
Prepare the Final Injection Solution:
-
Calculate the volume of the stock solution needed to achieve the desired final dose.
-
In a separate sterile tube, add the required volume of the chosen aqueous vehicle (e.g., sterile saline or PBS).
-
While vortexing the aqueous vehicle, slowly add the calculated volume of the this compound stock solution. This gradual addition to a stirred solution helps prevent precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible and is consistent across all treatment groups, including the vehicle control.
-
-
Final Preparation and Administration:
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, it should not be injected.
-
It is recommended to prepare the final injection solution fresh on the day of the experiment and use it promptly.[1]
-
If necessary, the solution can be sterile-filtered using a 0.22 µm syringe filter before injection.[2]
-
Visualizations
Caption: Workflow for preparing this compound solution for in vivo injection.
Caption: Rationale for using a co-solvent strategy for this compound formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vivo evaluation of [O-methyl-11C] N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide as an imaging probe for 5-HT6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral administration of the 5-HT6 receptor antagonists SB-357134 and SB-399885 improves memory formation in an autoshaping learning task - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of SB399885
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of SB399885. All information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Question: My experimental results are inconsistent with the known effects of 5-HT6 receptor antagonism. Could off-target effects of this compound be the cause?
Answer: While this compound is a potent and selective 5-HT6 receptor antagonist, it is crucial to consider several factors before attributing unexpected results to off-target binding.[1][2] First, verify the concentration of this compound being used. At excessively high concentrations, any compound can exhibit off-target activity. Second, consider the downstream effects of 5-HT6 receptor antagonism. This compound is known to modulate the levels of several neurotransmitters, which could explain your observations.
Question: I am observing unexpected behavioral changes in my animal model after administering this compound. How can I determine if this is an off-target effect?
Answer: To investigate unexpected behavioral changes, consider the following:
-
Dose-Response Analysis: Conduct a dose-response study. If the unexpected effect only occurs at high concentrations, it may be an off-target effect.
-
Control Compounds: Use a structurally different 5-HT6 receptor antagonist as a control. If this compound produces the same effect, it is likely a result of 5-HT6 receptor antagonism.
-
Receptor Occupancy Studies: If possible, perform receptor occupancy studies to correlate the behavioral effects with the extent of 5-HT6 receptor binding.
Question: My cell-based assay is showing results that suggest this compound is interacting with another receptor. What should I do?
Answer: In a cell-based assay, unexpected results could be due to several factors:
-
Cell Line Specificity: The expression profile of receptors can vary between cell lines. Confirm the expression of the 5-HT6 receptor and potential off-target receptors in your specific cell line.
-
Assay Interference: Some compounds can interfere with assay technologies (e.g., fluorescence, luminescence). Run appropriate controls to rule out assay artifacts.
-
Concentration: As with in vivo studies, ensure you are using a concentration of this compound that is within the selective range for the 5-HT6 receptor.
Frequently Asked Questions (FAQs)
What is the known selectivity profile of this compound?
This compound is reported to have a high selectivity for the 5-HT6 receptor, with over 200-fold greater affinity for this receptor compared to a wide range of other receptors, ion channels, and enzymes.[1]
Which specific receptors has this compound been tested against for off-target binding?
This compound has been shown to have low affinity for the following receptors: 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT4, 5-HT7, alpha-1B adrenergic, and dopamine D2, D3, and D4 receptors.[2]
Could the effects I'm seeing be due to downstream modulation of other neurotransmitter systems?
Yes, this is a likely explanation for widespread physiological effects. Antagonism of the 5-HT6 receptor by this compound has been shown to increase the extracellular levels of acetylcholine, dopamine, and noradrenaline in the brain.[2] These changes can lead to a variety of behavioral and physiological outcomes.
Are there any known clinical safety concerns or off-target liabilities for this compound?
As of the current information, this compound has primarily been used in scientific research and preclinical studies. Detailed clinical trial data on its safety and off-target effects in humans is not extensively available in the public domain.
Data Presentation
Table 1: On-Target Affinity of this compound
| Receptor Target | Species | Preparation | Affinity (pKi) | Reference |
| 5-HT6 | Human | Recombinant | 9.11 ± 0.03 | [1] |
| 5-HT6 | Human | Native | 9.02 ± 0.05 | [1] |
| 5-HT6 | Rat | Native | 8.81 | [2] |
Table 2: Selectivity Profile of this compound
| Receptor/Target Class | Selectivity | Specific Receptors Tested (with low affinity) | Reference |
| Serotonin (5-HT) Receptors | >200-fold | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT4, 5-HT7 | [2] |
| Adrenergic Receptors | >200-fold | α1B | [2] |
| Dopamine (D) Receptors | >200-fold | D2, D3, D4 | [2] |
| Ion Channels | >200-fold | Not specified | [2] |
| Enzymes | >200-fold | Not specified | [2] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Screening
Objective: To determine the binding affinity of this compound for a panel of off-target receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines expressing the receptor of interest.
-
Assay Buffer: Prepare a suitable binding buffer for the specific receptor being assayed.
-
Radioligand: Select a suitable radioligand for the receptor of interest.
-
Competition Binding:
-
Incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of this compound.
-
Calculate the IC50 value (the concentration of SB39985 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (the inhibitory constant) using the Cheng-Prusoff equation.
-
Protocol 2: In Vivo Microdialysis for Neurotransmitter Level Assessment
Objective: To measure the effect of this compound on the extracellular levels of acetylcholine, dopamine, and noradrenaline in a specific brain region of a freely moving animal.
Methodology:
-
Surgical Implantation: Surgically implant a microdialysis guide cannula into the brain region of interest in an anesthetized animal.
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish basal neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage).
-
Post-Dosing Collection: Continue to collect dialysate samples at regular intervals for several hours after drug administration.
-
Sample Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-dose neurotransmitter levels as a percentage of the baseline levels and analyze for statistical significance.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting logic for unexpected results.
Caption: Experimental workflow for investigating off-target effects.
References
Troubleshooting unexpected results in SB399885 behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using SB399885 in behavioral studies. The information is designed to assist in interpreting unexpected results and optimizing experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are not observing the expected cognitive enhancement with this compound in our behavioral task. What could be the reason?
A1: Several factors could contribute to a lack of cognitive-enhancing effects. Consider the following:
-
Dosage and Administration: The effective dose of this compound can vary depending on the animal model and the specific behavioral paradigm. Doses ranging from 1 mg/kg to 10 mg/kg (p.o. or i.p.) have been shown to be effective in various tasks. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
-
Timing of Administration: The pharmacokinetic profile of this compound should be considered. The timing of drug administration relative to the behavioral testing is critical. Ensure that the drug has reached its peak efficacy at the time of the test.
-
Animal Model: The age and species of the animal model are important. For instance, significant cognitive enhancement has been observed in aged rats.[1] The baseline cognitive performance of the animals can also influence the outcome.
-
Behavioral Paradigm: The choice of behavioral task is crucial. This compound has shown efficacy in tasks like the novel object recognition and water maze.[1] Ensure that the chosen paradigm is sensitive to the cognitive domain you are investigating.
-
Drug Purity and Formulation: Verify the purity of your this compound compound and the stability of your formulation. Improper storage or formulation can lead to reduced efficacy.
Q2: Our study shows anxiogenic-like effects with this compound, which is contrary to published anxiolytic effects. How can we explain this discrepancy?
A2: While this compound has been reported to have anxiolytic-like effects, the behavioral outcome can be complex and dose-dependent.[2][3] Anxiogenic-like responses could arise from:
-
Dose: Higher doses of a compound can sometimes produce paradoxical effects. A dose-response analysis is recommended to see if lower doses produce the expected anxiolytic effect. At a high dose of 30mg/kg i.p., SB-399885 has been shown to reduce locomotor activity in mice, which could be misinterpreted in some anxiety models.[2]
-
Behavioral Test: The specific anxiety model used can influence the results. For example, effects in the elevated plus-maze might differ from those in the Vogel conflict drinking test.[2]
-
Off-Target Effects: Although this compound is highly selective for the 5-HT6 receptor, the possibility of off-target effects at higher concentrations cannot be entirely ruled out and could contribute to unexpected behavioral phenotypes.[1][4][5]
-
Neurotransmitter Interactions: this compound can modulate multiple neurotransmitter systems, including acetylcholine, dopamine, and norepinephrine.[6] The net effect on anxiety-related behaviors can be complex and depend on the baseline state of these systems in your animal model.
Q3: We are seeing contradictory results in our sleep studies with this compound. Sometimes it promotes wakefulness, and other times it seems to have no effect or even promote sleep. Why is this happening?
A3: The effects of this compound on sleep and wakefulness can be influenced by the timing of administration relative to the light-dark cycle.
-
Administration during the light phase: Studies have shown that administering this compound during the light phase (the typical sleep period for rodents) can increase wakefulness and reduce both slow-wave and REM sleep.[7][8]
-
Administration during the dark phase: When administered during the dark phase (the active period for rodents), this compound has been observed to decrease REM sleep, while its effects on wakefulness and slow-wave sleep may be less pronounced or absent.[7][8]
-
Contradictory Reports: It is worth noting that there are some conflicting reports in the literature, with one study suggesting a sleep-promoting effect.[7] This highlights the sensitivity of sleep-wake patterns to experimental conditions and the need for carefully controlled studies.
Q4: Does this compound affect locomotor activity, and could this be confounding our results in cognitive or anxiety tests?
A4: this compound has been reported to have minimal effects on motor coordination.[2] However, at higher doses (e.g., 30 mg/kg i.p. in mice), it can reduce locomotor activity.[2] It is essential to include appropriate control experiments to assess locomotor activity at the doses used in your primary behavioral experiments. This will help to ensure that any observed effects are due to changes in cognition or anxiety rather than a general change in motor function.
Quantitative Data Summary
Table 1: Effective Doses of this compound in Various Behavioral Models
| Behavioral Model | Species | Dose Range | Route of Administration | Observed Effect | Citation |
| Novel Object Recognition | Rat | 10 mg/kg (b.i.d. for 7 days) | p.o. | Reversal of scopolamine-induced deficit | |
| Water Maze | Aged Rat | 10 mg/kg (b.i.d. for 7 days) | p.o. | Reversal of age-dependent spatial learning deficit | [1] |
| Vogel Conflict Drinking Test | Rat | 1-3 mg/kg | i.p. | Anxiolytic-like activity | |
| Elevated Plus-Maze | Rat | 0.3-3 mg/kg | i.p. | Anxiolytic-like effect | [2] |
| Four-Plate Test | Mouse | 3-20 mg/kg | i.p. | Anxiolytic-like effect | [2] |
| Forced Swim Test | Rat | 10 mg/kg | i.p. | Antidepressant-like effect (shortened immobility) | [2][6][9] |
| Forced Swim Test | Mouse | 20-30 mg/kg | i.p. | Anti-immobility action | [2] |
| Tail Suspension Test | Mouse | 10-30 mg/kg | i.p. | Antidepressant-like effect | [2] |
| Contextual Fear Conditioning | Rat | 1 and 3 mg/kg | i.p. | Decreased freezing time | [3] |
Experimental Protocols
Protocol: Novel Object Recognition (NOR) Test
This protocol is a generalized procedure based on common practices and the information from the provided search results.
-
Habituation:
-
Individually house the animals in the testing room for at least 1 hour before the start of the experiment to allow for acclimatization.
-
Habituate each animal to the empty testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes per day for 2-3 days prior to the training session.
-
-
Training (Familiarization) Phase:
-
Administer this compound or vehicle at the predetermined dose and time before the training session. For example, 10 mg/kg p.o. administered 60 minutes prior.
-
Place two identical objects (e.g., small plastic toys of similar size and texture) in the testing arena at a fixed distance from each other.
-
Place the animal in the arena, midway between the two objects, and allow it to explore freely for a set period (e.g., 5-10 minutes).
-
Record the time the animal spends exploring each object. Exploration is typically defined as the animal's nose being within a certain distance (e.g., 2 cm) of the object and oriented towards it.
-
-
Testing (Choice) Phase:
-
After a retention interval (e.g., 24 hours), place the animal back in the testing arena.
-
One of the familiar objects is replaced with a novel object. The position of the novel and familiar objects should be counterbalanced across animals.
-
Allow the animal to explore freely for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object and the novel object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one, suggesting intact recognition memory.
-
Compare the DI between the this compound-treated group and the vehicle-treated group.
-
Visualizations
Caption: Signaling pathway of this compound as a 5-HT6 receptor antagonist.
Caption: General workflow for a behavioral experiment with this compound.
Caption: Troubleshooting logic for unexpected results in this compound studies.
References
- 1. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the brain-penetrant and selective 5-HT6 receptor antagonist SB-399885 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of 5-HT6 Antagonist this compound in Traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the 5-HT₆ receptor antagonists SB-399885 and RO-4368554 and of the 5-HT(2A) receptor antagonist EMD 281014 on sleep and wakefulness in the rat during both phases of the light-dark cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study into a possible mechanism responsible for the antidepressant-like activity of the selective 5-HT6 receptor antagonist SB-399885 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SB399885 Anxiolytic Dose Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dose of SB399885 to achieve anxiolytic effects in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it exert its anxiolytic effects?
This compound is a potent and selective 5-HT6 receptor antagonist.[1] Its anxiolytic-like effects are believed to be mediated by its ability to block serotonin 6 (5-HT6) receptors in the central nervous system.[2][3] The expression of these receptors is prominent in brain regions associated with cognition and mood, such as the striatum, hippocampus, and prefrontal cortex. While the precise downstream mechanism is still under investigation, evidence suggests a potential functional interaction between 5-HT6 receptors and the GABA/benzodiazepine system, which is a key regulator of anxiety.[3]
Q2: What are the recommended starting doses for this compound in common anxiety models?
Based on published preclinical data, the effective dose of this compound for anxiolytic-like effects varies depending on the animal model and species. The following table summarizes effective dose ranges from various studies. All doses listed were administered via intraperitoneal (i.p.) injection.
| Animal Model | Species | Effective Dose Range (mg/kg, i.p.) | Observed Anxiolytic-like Effects | Reference |
| Vogel Conflict Drinking Test | Rat | 1 - 3 | Anxiolytic activity comparable to diazepam (2.5-5 mg/kg) | [2] |
| Elevated Plus-Maze Test | Rat | 0.3 - 3 | Anxiolytic-like effect, slightly weaker than diazepam (2.5-5 mg/kg) | [2] |
| Four-Plate Test | Mouse | 3 - 20 | Weaker anxiolytic-like effect than diazepam (2.5-5 mg/kg) | [2] |
| Contextual Fear Conditioning | Rat | 1 - 3 | Significant decrease in freezing time | [4] |
| Enhanced Sustained Prolonged Stress (ESPS) + Elevated Plus Maze | Rat | 1 - 3 | Increased time spent in the open arm | [4] |
Q3: Does this compound have any effects on locomotor activity?
At doses effective for anxiolytic-like activity, this compound has been shown to have no significant effect on locomotor activity.[4] However, at higher doses (e.g., 30 mg/kg i.p. in mice), a reduction in locomotor activity has been observed.[2] It is crucial to include a locomotor activity assessment in your experimental design to rule out confounding effects of motor impairment on the results of anxiety tests.
Q4: What is the proposed signaling pathway for the 5-HT6 receptor?
The 5-HT6 receptor is primarily coupled to the Gs alpha subunit of G proteins. Activation of the 5-HT6 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, influencing neuronal function.
Troubleshooting Guides
Issue 1: No significant anxiolytic effect observed at previously reported effective doses.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dose for Specific Strain/Substrain: | Perform a full dose-response study with a wider range of doses (e.g., 0.1 - 30 mg/kg, i.p.). |
| Route of Administration/Vehicle: | Ensure proper intraperitoneal injection technique. Confirm the solubility and stability of this compound in your chosen vehicle. Consider using a different vehicle if precipitation is observed. |
| Timing of Drug Administration: | Verify that the pre-treatment time (time between injection and behavioral testing) is appropriate. A typical pre-treatment time for i.p. administration is 30 minutes. |
| Habituation to Test Environment: | Ensure that animals are properly habituated to the testing room for at least 60 minutes before the experiment to reduce novelty-induced stress. |
| Low Baseline Anxiety: | If control animals exhibit very low anxiety-like behavior, it may be difficult to detect an anxiolytic effect. Consider using a stress-induced anxiety model (e.g., contextual fear conditioning) to increase the baseline anxiety level. |
Issue 2: Confounding effects on locomotor activity are observed.
| Possible Cause | Troubleshooting Step |
| Dose is too high: | Reduce the dose of this compound. The anxiolytic effects are typically observed at doses that do not significantly alter locomotor activity. |
| Off-target effects: | While this compound is highly selective, at very high concentrations, off-target effects cannot be entirely ruled out. Lowering the dose is the primary remediation. |
| Interaction with other experimental factors: | Review your experimental protocol for any other factors that might be interacting with this compound to affect motor function. |
Experimental Protocols
Elevated Plus-Maze (EPM) for Rats
This protocol is designed to assess anxiety-like behavior in rats. The apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Apparatus:
-
Two open arms (50 x 10 cm) and two enclosed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm).
-
The maze should be elevated 50 cm above the floor.
-
A video camera mounted above the maze for recording and subsequent analysis.
-
-
Procedure:
-
Administer this compound (e.g., 0.3, 1, 3 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Place the rat on the central platform facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the number of entries into the open and closed arms, and the time spent in each arm.
-
An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries.
-
Vogel Conflict Drinking Test for Rats
This test is based on the principle of conflict between the motivation to drink and the aversion to receiving a mild electric shock.
-
Apparatus:
-
A testing chamber with a grid floor capable of delivering a mild electric shock.
-
A drinking spout connected to a water bottle and a shock delivery system.
-
-
Procedure:
-
Water-deprive the rats for 48 hours prior to the test.
-
Administer this compound (e.g., 1, 3 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Place the rat in the chamber and allow it to explore and find the drinking spout.
-
After the 20th lick, a mild electric shock is delivered through the spout for every subsequent 20 licks.
-
The test duration is typically 3-5 minutes.
-
Record the total number of shocks received.
-
An anxiolytic effect is indicated by a significant increase in the number of shocks the animal is willing to take to drink.
-
References
- 1. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the brain-penetrant and selective 5-HT6 receptor antagonist SB-399885 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anxiolytic-like effect of the selective 5-HT6 receptor antagonist SB-399885: the impact of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of 5-HT6 Antagonist this compound in Traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SB399885 in Memory Improvement Studies
This technical support center provides essential information for researchers, scientists, and drug development professionals working with SB399885 for memory improvement experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2][3] The 5-HT6 receptor is primarily expressed in brain regions associated with learning and memory.[4] By blocking this receptor, this compound is thought to modulate the release of other key neurotransmitters, such as acetylcholine and dopamine, which play a crucial role in cognitive processes.[1][2]
Q2: What is the rationale for using a 5-HT6 receptor antagonist for memory improvement?
A2: The blockade of 5-HT6 receptors has been consistently linked to pro-cognitive effects in preclinical studies.[5] This antagonism can reverse memory deficits induced by agents like scopolamine or those associated with aging.[1][3][6] The underlying mechanism is believed to be the enhancement of cholinergic and glutamatergic neurotransmission, which are vital for memory formation and recall.[7]
Q3: In what experimental models has this compound shown efficacy?
A3: this compound has demonstrated cognitive-enhancing properties in various rodent models. These include the novel object recognition task, the Morris water maze in aged rats, autoshaping learning tasks, and in reversing scopolamine-induced memory impairments.[1][3][6]
Q4: What is the bioavailability and half-life of this compound in rats?
A4: In rats, the oral bioavailability of this compound is approximately 52%, with a half-life of around 2.2 hours.[6]
Dose-Response Data for Memory Improvement
The following tables summarize the effective doses of this compound observed in various preclinical models.
Table 1: this compound Dose-Response in Memory Consolidation and Deficit Reversal
| Animal Model | Memory Task | Doses (p.o.) Administered | Most Effective Dose | Outcome |
| Rat | Autoshaping Learning Task | 1-30 mg/kg (acute) | 1 mg/kg | Showed significant increments in conditioned responses, improving memory consolidation.[6] |
| Rat | Autoshaping Learning Task | 1 mg/kg (7 days) | 1 mg/kg | Elicited the most significant increments in conditioned responses with repeated administration.[6] |
| Rat | Novel Object Recognition | 10 mg/kg (b.i.d. for 7 days) | 10 mg/kg | Significantly reversed scopolamine-induced memory deficits.[1][3] |
| Aged Rat | Water Maze Spatial Learning | 10 mg/kg (b.i.d. for 7 days) | 10 mg/kg | Fully reversed age-dependent deficits in spatial learning and improved recall.[1][3] |
Table 2: Pharmacodynamic and Other Behavioral Effects of this compound
| Animal Model | Test | Dose and Route | ED50 / Effective Dose | Effect |
| Rat | Ex vivo Receptor Binding | p.o. | 2.0 +/- 0.24 mg/kg | ED50 for inhibition of radioligand binding to 5-HT6 receptors.[1][3] |
| Rat | Maximal Electroshock Seizure | 1 mg/kg (p.o.) | 1 mg/kg | Minimum effective dose in this seizure threshold test.[1] |
| Rat | Contextual Fear Conditioning | 1 and 3 mg/kg (i.p.) | 1 and 3 mg/kg | Significantly decreased freezing time.[8] |
| Rat | Forced Swim Test (Antidepressant) | 10 mg/kg (i.p.) | 10 mg/kg | Potently shortened immobility time.[9] |
Experimental Protocols
Protocol: Scopolamine-Induced Memory Deficit in the Novel Object Recognition (NOR) Task
This protocol provides a general framework. Specific parameters should be optimized for your laboratory conditions.
-
Animals: Male Lister Hooded or Sprague-Dawley rats (250-300g).
-
Housing: Group-housed (3-4 per cage) with a 12-hour light/dark cycle. Allow at least one week for acclimatization.
-
Apparatus: A square open-field box (e.g., 50cm x 50cm x 50cm), typically made of non-reflective material.
-
Habituation (Day 1-2):
-
Handle the rats for 5-10 minutes each day.
-
On Day 2, allow each rat to explore the empty open-field box for 10 minutes.
-
-
Training/Familiarization (Day 3):
-
Administer the vehicle or this compound (e.g., 10 mg/kg, p.o.) 60 minutes before the training session.
-
Administer scopolamine (e.g., 0.5 mg/kg, i.p.) 30 minutes before the training session to induce a memory deficit.[1]
-
Place two identical objects (A1 and A2) in the box.
-
Place the rat in the box, facing away from the objects, and allow it to explore for 5 minutes.
-
Record the time spent exploring each object. Exploration is defined as the nose pointing at the object within a 2 cm distance.
-
-
Testing/Recall (Day 4):
-
Administer the vehicle or this compound at the same pre-treatment time as in the training phase.
-
Place one of the familiar objects (A) and one novel object (B) in the same locations.
-
Allow the rat to explore for 5 minutes and record the time spent exploring each object.
-
-
Data Analysis:
-
Calculate the discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the rat remembers the familiar object and prefers the novel one.
-
Compare the DI between treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Troubleshooting Guide
Q: My results show high variability between animals in the same treatment group. What could be the cause?
A: High variability can stem from several factors:
-
Inconsistent Handling: Ensure all animals are handled similarly and by the same person if possible to minimize stress-induced variations.
-
Circadian Rhythm: Conduct all behavioral testing at the same time of day to avoid influences from the light/dark cycle.
-
Vehicle Preparation: Ensure this compound is fully dissolved or suspended in the vehicle. Inconsistent dosing can occur if the compound precipitates. Sonicate or vortex the solution before each administration.
-
Health Status: Sub-clinical illness in some animals can affect performance. Monitor animals for any signs of distress or sickness.
Q: this compound is not reversing the scopolamine-induced deficit in my experiment. What should I check?
A:
-
Dose and Timing: Verify the doses and administration times for both this compound and scopolamine. The window for scopolamine to induce a deficit and for this compound to act is critical. Refer to established protocols for timing.[1]
-
Scopolamine Efficacy: Ensure the dose of scopolamine used is sufficient to produce a reliable memory deficit in your control group. This may need to be validated in your specific strain and age of rats.
-
Compound Integrity: Confirm the purity and stability of your this compound compound. Improper storage can lead to degradation.
-
Behavioral Saturation: If the animals in the scopolamine-only group are still performing well, the deficit was not successfully induced, and a rescue effect cannot be observed. Conversely, if exploration times are too low across all groups, the animals may not be motivated to explore, masking any cognitive effects.
Q: I am observing hyperactivity or sedative effects after administering this compound. Is this expected?
A: While some studies report no significant effects on locomotor activity at effective doses, high doses of any CNS-active compound can have off-target effects.[8]
-
Dose Confirmation: Double-check your calculations and the concentration of your dosing solution. An accidental overdose could cause hyperactivity or sedation.
-
Open-Field Test: It is good practice to run a separate cohort of animals in an open-field test without objects to quantify locomotor activity for each dose of this compound. This will help you dissociate pro-cognitive effects from non-specific motor effects.
Visualizations
References
- 1. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. 5-HT6 receptor agonist and antagonist modulates ICV-STZ-induced memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral administration of the 5-HT6 receptor antagonists SB-357134 and SB-399885 improves memory formation in an autoshaping learning task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of 5-HT6 Antagonist this compound in Traumatic Stress Disorder [pubmed.ncbi.nlm.nih.gov]
- 9. Study into a possible mechanism responsible for the antidepressant-like activity of the selective 5-HT6 receptor antagonist SB-399885 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
SB399885 toxicity and side effects in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals working with SB399885 in animal studies. Given the limited publicly available data on the specific toxicity of this compound, this resource focuses on its known pharmacological profile and provides general best practices for preclinical safety assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. It has high affinity for both human and rat 5-HT6 receptors and demonstrates excellent selectivity over other serotonin receptor subtypes and other molecular targets. Its primary mechanism of action is the blockade of 5-HT6 receptors in the central nervous system. This antagonism is believed to modulate the activity of other neurotransmitter systems, including acetylcholine and dopamine, which may underlie its observed cognitive-enhancing and potential antidepressant-like effects in animal models.
Q2: What are the reported therapeutic effects of this compound in animal models?
Animal studies have primarily investigated the therapeutic potential of this compound in models of cognitive impairment and mood disorders. Key findings include:
-
Cognitive Enhancement: this compound has been shown to improve performance in animal models of learning and memory, such as the novel object recognition test and the Morris water maze.
-
Antidepressant-like Activity: In rodent models of depression, such as the forced swim test, this compound has demonstrated effects suggestive of antidepressant properties.
-
Anxiolytic-like Effects: Some studies suggest that this compound may have anxiety-reducing effects in relevant animal models.
Q3: Are there any publicly available data on the toxicity and side effects of this compound in animal studies?
Q4: What potential side effects could be anticipated based on the mechanism of action of this compound?
Given that this compound modulates central nervous system activity, potential side effects at higher doses or with chronic administration might include:
-
Behavioral Changes: Alterations in locomotor activity, sleep-wake cycles, or the presentation of unexpected behaviors.
-
Neurological Effects: Ataxia, tremors, or other signs of central nervous system disruption.
-
Gastrointestinal Effects: Changes in appetite, body weight, or gastrointestinal motility.
It is crucial for researchers to include careful behavioral and clinical observations in their experimental protocols.
Troubleshooting Guide for In-Vivo Experiments
This guide addresses potential issues that may arise during animal studies with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Behavioral Changes (e.g., hyperactivity, sedation) | - Dose may be too high, leading to off-target effects or exaggerated pharmacology.- Interaction with other experimental conditions. | - Conduct a dose-range finding study to establish the optimal therapeutic window for your model.- Review the experimental protocol for any confounding factors.- Include a comprehensive battery of behavioral observations. |
| Lack of Efficacy at Previously Reported Doses | - Differences in animal strain, age, or sex.- Issues with compound formulation or route of administration.- Variability in the experimental model. | - Verify the characteristics of your animal model.- Ensure proper formulation and administration of this compound. Consider conducting a preliminary pharmacokinetic study.- Increase the sample size to ensure sufficient statistical power. |
| Weight Loss or Reduced Food/Water Intake | - Potential gastrointestinal side effects.- General malaise or other systemic toxicity. | - Monitor body weight and food/water consumption daily.- Consider reducing the dose or frequency of administration.- If significant weight loss persists, consider humane endpoints and consult with a veterinarian. |
| Seizures or Other Neurological Signs | - Potential for central nervous system toxicity at high doses. | - Immediately discontinue dosing and provide supportive care.- This is a serious adverse event and likely indicates the dose is well above the maximum tolerated dose. |
Experimental Protocols
While specific toxicity study protocols for this compound are not available, researchers should follow established guidelines for preclinical safety assessment. A general workflow for a preliminary in-vivo tolerability study is provided below.
General In-Vivo Tolerability Study Workflow
Caption: General workflow for an in-vivo tolerability study.
Signaling Pathways
The therapeutic effects of this compound are initiated by its antagonism of the 5-HT6 receptor. The downstream signaling cascade is complex and can influence multiple neurotransmitter systems.
5-HT6 Receptor Signaling Pathway
Caption: Simplified 5-HT6 receptor signaling pathway.
Disclaimer: This information is intended for research purposes only and is not a substitute for a comprehensive review of the literature and adherence to institutional and regulatory guidelines for animal care and use. Researchers should conduct their own risk assessments and design studies to ensure animal welfare and the scientific validity of their findings.
SB399885 pharmacokinetics in different animal species
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the selective 5-HT6 receptor antagonist, SB399885. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vivo and in vitro experiments.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor. It is known to be orally active and can penetrate the blood-brain barrier.[1] Its mechanism of action is believed to involve the modulation of cholinergic function, which contributes to its cognitive-enhancing properties.[1]
Pharmacokinetics in Rats
Q2: What are the known oral pharmacokinetic parameters of this compound in rats?
A2: Limited pharmacokinetic data for this compound following oral administration in rats is available. The reported oral bioavailability is 52% with a half-life of 2.2 hours.[2]
Table 1: Oral Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Bioavailability (F) | 52% | [2] |
| Half-life (t½) | 2.2 hours | [2] |
Q3: What is the effective dose of this compound in rats for in vivo studies?
A3: The effective dose (ED50) of this compound to inhibit ex vivo [125I]SB-258585 binding in rats is 2.0 ± 0.24 mg/kg when administered orally.[1] A minimum effective dose of 1 mg/kg (p.o.) has been reported in a rat maximal electroshock seizure threshold test.[1] For cognitive enhancement studies, repeated administration of 10 mg/kg (p.o.), twice daily for 7 days, has been shown to be effective.[1]
Pharmacokinetics in Other Species
Q4: Is there any pharmacokinetic data for this compound in other animal species like mice, monkeys, or dogs?
A4: Currently, there is a lack of publicly available, detailed pharmacokinetic data for this compound in mice, monkeys, or dogs. Researchers should consider conducting pilot pharmacokinetic studies in these species to determine key parameters such as Cmax, Tmax, AUC, and half-life before proceeding with large-scale efficacy studies.
Troubleshooting Guides
Experimental Design & Dosing
Q5: We are not observing the expected cognitive enhancement effects in our rat model after oral administration of this compound. What could be the issue?
A5: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dose Verification: Ensure the correct dose is being administered. The reported effective oral dose in rats ranges from 1 to 10 mg/kg.[1]
-
Bioavailability and Half-life: this compound has an oral bioavailability of 52% and a relatively short half-life of 2.2 hours in rats.[2] For behavioral paradigms that extend beyond this timeframe, consider the timing of administration relative to the behavioral testing. A twice-daily dosing regimen has been used effectively in longer studies.[1]
-
Route of Administration: While this compound is orally active, intraperitoneal (i.p.) administration has also been reported in some studies. If oral administration is problematic, i.p. could be considered as an alternative, though pharmacokinetic parameters will differ.
Q6: We are planning a pharmacokinetic study of this compound. What are some key considerations for the experimental protocol?
A6: A well-designed pharmacokinetic study is crucial for understanding the drug's behavior in your animal model. Here are some key considerations:
-
Route of Administration: For oral studies, administration by gavage is common. For intravenous studies, cannulation of a suitable vein (e.g., jugular vein in rats) is required.
-
Blood Sampling: Collect serial blood samples at appropriate time points to capture the absorption, distribution, and elimination phases. Given the 2.2-hour half-life in rats, frequent sampling in the initial hours post-dose is recommended.
-
Analytical Method: A sensitive and specific bioanalytical method, such as LC-MS/MS, is necessary for the accurate quantification of this compound in plasma or other biological matrices.
-
Data Analysis: Use appropriate pharmacokinetic software to calculate key parameters like Cmax, Tmax, AUC, clearance, and volume of distribution.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility. Below are generalized protocols that can be adapted for specific experimental needs.
Oral Administration in Rats (General Protocol)
-
Animal Preparation: Acclimate male Wistar or Sprague-Dawley rats to the experimental conditions for at least one week. Fast the animals overnight before dosing, with free access to water.
-
Drug Formulation: Prepare the desired dose of this compound in a suitable vehicle. The choice of vehicle should be based on the compound's solubility and compatibility with oral administration. Common vehicles include water with a suspending agent (e.g., 0.5% methylcellulose) or a solution containing a solubilizing agent (e.g., DMSO and PEG400, though care must be taken with DMSO concentration).
-
Dosing: Administer the formulation orally using a gavage needle attached to a syringe. The volume administered should be appropriate for the animal's weight (typically 5-10 mL/kg for rats).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
In Vitro Metabolism using Liver Microsomes (General Protocol)
-
Microsome Preparation: Obtain liver microsomes from the desired animal species (e.g., rat, mouse, human).
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes, a NADPH-generating system (or NADPH), and buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Initiation of Reaction: Pre-incubate the mixture at 37°C. Add this compound (dissolved in a suitable solvent like acetonitrile or DMSO at a low final concentration) to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
Analysis: Analyze the supernatant for the disappearance of the parent compound (this compound) using a validated analytical method like LC-MS/MS. This allows for the determination of in vitro metabolic stability parameters such as half-life and intrinsic clearance.
Visualizations
Figure 1: A typical experimental workflow for an oral pharmacokinetic study in rats.
Figure 2: Simplified signaling pathway of the 5-HT6 receptor and the antagonistic action of this compound.
References
Technical Support Center: Ensuring Consistent Delivery of SB399885 in Chronic Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent and reliable delivery of SB399885 in chronic in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1] It is characterized as a brain-penetrant and orally active compound with cognitive-enhancing properties.[1] Its primary mechanism of action is to block the 5-HT6 receptor, which is predominantly expressed in the central nervous system, including regions associated with learning and memory.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term stability, it is recommended to store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To ensure the integrity of the compound, it is crucial to use the stock solution within these timeframes.[1][2]
Q3: What are the options for in vivo delivery of this compound in chronic studies?
A3: this compound can be administered in vivo through two primary routes for chronic studies: oral gavage and intraperitoneal (IP) injection. The choice of administration route depends on the specific experimental design and objectives.
Q4: What are the known downstream signaling pathways affected by this compound?
A4: As an antagonist of the 5-HT6 receptor, this compound modulates downstream signaling cascades. The 5-HT6 receptor is primarily coupled to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP) levels. This can influence the activity of Protein Kinase A (PKA). Additionally, the 5-HT6 receptor can signal through alternative pathways, including the Fyn-tyrosine kinase and the extracellular signal-regulated kinase (ERK) pathway.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chronic administration of this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
Question: We are observing high variability in our behavioral or physiological readouts between animals and across different study cohorts. What could be the cause?
Answer: Inconsistent results in chronic studies can arise from several factors related to the formulation and administration of this compound.
-
Formulation Instability: The stability of the this compound formulation is critical for consistent dosing.
-
Recommendation: Prepare fresh dosing solutions daily. If a batch of formulation must be used over a short period, ensure it is stored properly (e.g., protected from light, at a controlled temperature) and visually inspect for any signs of precipitation or phase separation before each use. For in vivo experiments, it is highly recommended to prepare the working solution freshly and use it on the same day.[2]
-
-
Inaccurate Dosing: Errors in dose calculation or administration can lead to significant variability.
-
Recommendation: Accurately weigh each animal before every dose administration to calculate the precise volume required. Use calibrated pipettes and syringes. For oral gavage, ensure the gavage needle is correctly placed to avoid accidental administration into the lungs.
-
-
Animal Stress: Repeated handling and administration procedures can induce stress in animals, which may affect behavioral and physiological outcomes.
-
Recommendation: Handle animals gently and consistently. Allow for an acclimatization period to the handling and dosing procedures before the start of the study. Consider using less stressful administration methods when possible.
-
-
Pharmacokinetic Variability: Individual differences in absorption, distribution, metabolism, and excretion (ADME) can contribute to variability.
-
Recommendation: While difficult to control, being aware of potential pharmacokinetic variations is important for data interpretation. If significant variability persists, consider conducting a small pharmacokinetic study to assess the consistency of this compound exposure in your animal model. The oral bioavailability of this compound has been reported to be 52% with a half-life of 2.2 hours in rats.[3]
-
Issue 2: Formulation and Solubility Problems
Question: We are having difficulty preparing a stable and homogenous formulation of this compound for our chronic study. What are the recommended vehicles and preparation methods?
Answer: this compound has limited aqueous solubility, requiring a suitable vehicle for in vivo administration.
-
Recommended Vehicles:
-
For Oral Gavage and Intraperitoneal Injection (Suspension): A commonly used vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another option for a suspended solution is 10% DMSO and 90% (20% SBE-β-CD in Saline).[2]
-
For Oral Gavage (Clear Solution): A vehicle of 10% DMSO and 90% Corn Oil can be used to achieve a clear solution.[2]
-
-
Preparation Method (Suspension):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution (e.g., 2.5 mg/mL), add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogenous.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL.
-
If precipitation or phase separation is observed, gentle warming and/or sonication can be used to aid dissolution.[2]
-
-
Stability Considerations: Always prepare fresh dosing solutions. If a small batch is prepared, it should be used within the same day to avoid potential degradation or precipitation.
Issue 3: Adverse Effects Associated with Chronic Administration
Question: We are noticing signs of distress or local irritation in our animals after repeated administrations of this compound. How can we mitigate these effects?
Answer: Chronic administration of any substance can lead to adverse effects. The following recommendations can help minimize these issues.
-
Oral Gavage:
-
Potential Issue: Esophageal or gastric injury due to improper gavage technique. Repeated gavage can also be a significant stressor for the animals.[4][5]
-
Mitigation:
-
Ensure that personnel are properly trained in oral gavage techniques.
-
Use appropriately sized and flexible gavage needles.
-
Handle animals gently to minimize stress.
-
Alternate the side of the mouth for gavage needle insertion if possible.
-
Monitor animals closely for any signs of distress, weight loss, or changes in behavior.[6]
-
-
-
Intraperitoneal Injection:
-
Potential Issue: Local tissue inflammation, peritonitis, or injection site reactions with repeated injections.[7]
-
Mitigation:
-
Use a new sterile needle for each animal to prevent infection.[8]
-
Vary the injection site within the lower abdominal quadrants to minimize local irritation.[8]
-
Ensure the injected solution is at room temperature to reduce discomfort.[8]
-
Monitor the injection site for any signs of swelling, redness, or other abnormalities.
-
Be aware that some vehicles, like methylcellulose, can cause systemic inflammation when administered intraperitoneally over the long term.[7]
-
-
Data Presentation
Table 1: In Vivo Administration Parameters for this compound
| Parameter | Oral Gavage | Intraperitoneal (IP) Injection | Reference(s) |
| Vehicle (Suspension) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] |
| Vehicle (Clear Solution) | 10% DMSO, 90% Corn Oil | N/A | [2] |
| Reported Doses in Rats | 1, 3, 10, 30 mg/kg | 1, 2.5, 3, 5, 10 mg/kg | [2][3][9] |
| Bioavailability (Rat) | 52% | N/A | [3] |
| Half-life (Rat) | 2.2 hours | N/A | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage or IP Injection (Suspension)
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution:
-
Weigh the required amount of this compound hydrochloride powder.
-
Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved. This stock solution can be stored at -20°C for up to one month.[2]
-
-
Prepare the Vehicle Mixture:
-
In a sterile tube, combine the vehicle components in the following volumetric ratio: 40% PEG300, 5% Tween-80, and 45% Saline. For example, to prepare 900 µL of the vehicle mixture, combine 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline.
-
-
Prepare the Final Dosing Suspension:
-
For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of the prepared vehicle mixture.
-
Vortex the solution vigorously to ensure a homogenous suspension.
-
If any precipitation is visible, use a sonicator for a few minutes or gently warm the solution to aid dissolution.
-
-
Administration:
-
Use the freshly prepared suspension for oral gavage or intraperitoneal injection on the same day.
-
Protocol 2: Chronic Administration via Oral Gavage in Rats
Materials:
-
Freshly prepared this compound formulation
-
Appropriately sized, flexible gavage needles (e.g., 18-20 gauge for adult rats)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the rat to minimize stress.
-
Securely restrain the animal in a vertical position, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Dose Calculation and Preparation:
-
Weigh the rat immediately before dosing.
-
Calculate the required volume of the this compound formulation based on the animal's weight and the desired dose.
-
Draw the calculated volume into a 1 mL syringe attached to a gavage needle.
-
-
Gavage Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is felt, withdraw the needle and reposition. Do not force the needle.
-
Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the formulation.
-
Gently withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of immediate distress, such as labored breathing.
-
Continue to monitor the animal's general health, body weight, and food and water intake throughout the chronic study.
-
Protocol 3: Chronic Administration via Intraperitoneal (IP) Injection in Rats
Materials:
-
Freshly prepared this compound formulation
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 23-25 gauge for adult rats)
-
70% ethanol or other suitable disinfectant
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the rat.
-
Restrain the animal to expose the abdomen. The two-person technique is often preferred for safety and stability.[8]
-
-
Dose Calculation and Preparation:
-
Weigh the rat immediately before dosing.
-
Calculate the required volume of the this compound formulation.
-
Draw the calculated volume into a sterile syringe with a new sterile needle.
-
-
IP Injection:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently pull back on the plunger to ensure that no fluid (e.g., urine or blood) is aspirated. If fluid is aspirated, withdraw the needle and use a new sterile needle and syringe to inject at a different site.
-
If no fluid is aspirated, slowly inject the formulation.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress.
-
Regularly check the injection site for signs of irritation, inflammation, or infection throughout the chronic study.
-
Mandatory Visualizations
Caption: Signaling pathway of the 5-HT6 receptor and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oral administration of the 5-HT6 receptor antagonists SB-357134 and SB-399885 improves memory formation in an autoshaping learning task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of repeated oral gavage on the health of male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daily oral gavage: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. Repeated Intraperitoneal Administration of Low-Concentration Methylcellulose Leads to Systemic Histologic Lesions Without Loss of Preclinical Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Therapeutic Potential of 5-HT6 Antagonist this compound in Traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of SB399885 and SB-271046 for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent 5-HT6 receptor antagonists, SB399885 and SB-271046, which have been investigated for their potential as cognitive enhancers. Both compounds operate through the blockade of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in brain regions associated with learning and memory.[1] Antagonism of this receptor is believed to enhance cognitive function by modulating the levels of several key neurotransmitters.[1]
Mechanism of Action and Signaling Pathway
This compound and SB-271046 are potent and selective competitive antagonists of the 5-HT6 receptor.[2][3][4] The 5-HT6 receptor is coupled to the Gs alpha-subunit and stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP). By blocking the binding of the endogenous ligand serotonin (5-HT) to the 5-HT6 receptor, both this compound and SB-271046 prevent this downstream signaling cascade. This antagonism leads to an increase in the release of several neurotransmitters implicated in cognitive processes, including acetylcholine (ACh) and glutamate.[3][5] Additionally, effects on dopamine (DA) and norepinephrine (NE) have also been reported.[4]
Comparative Pharmacological Data
Both compounds exhibit high affinity for the 5-HT6 receptor, with this compound showing slightly higher potency in some assays. They are also highly selective, with over 200-fold selectivity for the 5-HT6 receptor compared to a wide range of other receptors, ion channels, and enzymes.[2][3]
| Parameter | This compound | SB-271046 | Reference |
| Binding Affinity (pKi) | |||
| Human Recombinant 5-HT6 | 9.11 ± 0.03 | 8.92 ± 0.04 ([3H]-LSD) / 9.09 ± 0.07 ([125I]-SB-258585) | [2][3] |
| Human Native 5-HT6 (Caudate) | 9.02 ± 0.05 | 8.81 ± 0.1 | [2][3] |
| Rat Native 5-HT6 (Striatum) | 8.81 | 9.02 ± 0.14 | [2][4] |
| Functional Antagonism (pA2) | 7.85 ± 0.04 | 8.71 ± 0.3 | [2][3] |
| In Vivo Receptor Occupancy (ED50) | 2.0 ± 0.24 mg/kg p.o. (rat) | Not explicitly stated | [3] |
Preclinical Efficacy in Cognitive Models
Numerous preclinical studies have demonstrated the cognitive-enhancing effects of both this compound and SB-271046 in various animal models of cognitive impairment.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents.
-
This compound: Repeated administration of this compound (10 mg/kg p.o., b.i.d. for 7 days) significantly reversed a scopolamine-induced deficit in a rat NOR paradigm.[3]
-
SB-271046: This compound has also been shown to improve performance in the NOR task.
Morris Water Maze (MWM)
The MWM is a test of spatial learning and memory.
-
This compound: In aged rats (22 months old), this compound (10 mg/kg p.o., b.i.d. for 7 days) fully reversed the age-dependent deficit in spatial learning and significantly improved memory recall.[3]
-
SB-271046: Subchronic treatment with SB-271046 improved acquisition in the MWM, while acute treatment improved retention.[6]
Conditioned Emotion Response (CER)
The CER paradigm assesses fear-motivated learning and memory.
-
SB-271046: Post-training administration of SB-271046 reversed scopolamine- and MK-801-induced reductions in freezing behavior, indicating a reversal of memory impairment.[7]
Neurochemical Effects
The cognitive-enhancing properties of these compounds are believed to be mediated by their effects on various neurotransmitter systems.
-
This compound: Acute administration (10 mg/kg p.o.) in rats significantly increased extracellular levels of acetylcholine in the medial prefrontal cortex.[3] It has also been shown to increase extracellular levels of dopamine and noradrenaline.[4]
-
SB-271046: This compound has been shown to produce significant increases in extracellular glutamate levels in the frontal cortex and dorsal hippocampus of rats.[5] It did not, however, alter basal levels of dopamine, norepinephrine, or serotonin in several brain regions.[5]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the compounds for the 5-HT6 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human 5-HT6 receptor or from native brain tissue (e.g., human caudate, rat striatum).
-
Radioligand Binding: Membranes are incubated with a specific radioligand for the 5-HT6 receptor (e.g., [3H]-LSD or [125I]-SB-258585) and varying concentrations of the test compound (this compound or SB-271046).
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure extracellular neurotransmitter levels in the brain of freely moving animals following drug administration.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., medial prefrontal cortex, hippocampus).
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals.
-
Drug Administration: The test compound is administered (e.g., orally or intraperitoneally).
-
Neurotransmitter Analysis: The concentration of neurotransmitters (e.g., acetylcholine, glutamate, dopamine) in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with an appropriate detector.
-
Data Analysis: Changes in neurotransmitter levels over time are compared to baseline levels before drug administration.
Summary and Conclusion
Both this compound and SB-271046 are potent and selective 5-HT6 receptor antagonists with demonstrated pro-cognitive effects in a range of preclinical models. This compound appears to have a slightly higher binding affinity and its cognitive-enhancing effects are strongly linked to the modulation of cholinergic and monoaminergic systems. SB-271046, on the other hand, has been shown to robustly increase glutamatergic neurotransmission. The choice between these compounds for further research and development may depend on the specific therapeutic indication and the desired neurochemical profile. The detailed experimental data and protocols provided in this guide offer a solid foundation for researchers to build upon in the ongoing investigation of 5-HT6 receptor antagonists for the treatment of cognitive disorders.
References
- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The 5-HT(6) receptor antagonist SB-271046 selectively enhances excitatory neurotransmission in the rat frontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-HT6 Receptor Antagonists: SB399885 vs. Idalopirdine
In the landscape of neuropharmacology, the serotonin 6 (5-HT6) receptor has emerged as a compelling target for the development of therapeutics aimed at improving cognitive function. Among the numerous antagonists developed, SB399885 and idalopirdine have been subjects of significant research. This guide provides a detailed, objective comparison of these two compounds, presenting their performance based on available experimental data to aid researchers, scientists, and drug development professionals in their work.
Introduction to 5-HT6 Receptor Antagonism
The 5-HT6 receptor is predominantly expressed in the central nervous system, particularly in brain regions associated with learning and memory, such as the hippocampus and cortex.[1] Antagonism of this receptor has been shown to modulate the activity of multiple neurotransmitter systems, including acetylcholine and glutamate, which are crucial for cognitive processes.[2][3] This has led to the investigation of 5-HT6 receptor antagonists as potential treatments for cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[2][4]
This compound is a potent and selective 5-HT6 receptor antagonist that has demonstrated cognitive-enhancing properties in preclinical models.[4][5] Idalopirdine, also a selective 5-HT6 receptor antagonist, progressed to Phase III clinical trials for the treatment of mild-to-moderate Alzheimer's disease, although it ultimately failed to meet its primary endpoints.[6][7] This comparison will delve into the specifics of their pharmacological profiles and experimental outcomes.
Comparative Data Presentation
The following tables summarize the key quantitative data for this compound and idalopirdine, facilitating a direct comparison of their properties.
Table 1: In Vitro Binding Affinity and Selectivity
| Parameter | This compound | Idalopirdine |
| Binding Affinity (Human 5-HT6 Receptor) | pKi = 9.11 ± 0.03 (recombinant)[4][5][8] pKi = 9.02 ± 0.05 (native)[4][5][8] | Ki = 0.83 nM[9][10][11] |
| Binding Affinity (Rat 5-HT6 Receptor) | pKi = 8.81 (native)[12] | Not explicitly found in search results |
| Selectivity | >200-fold selectivity over a wide range of other receptors, ion channels, and enzymes.[4][5] | High selectivity for the 5-HT6 receptor.[11] |
| Functional Activity | Potent competitive antagonist (pA2 = 7.85 ± 0.04)[4][12] | Potent and selective antagonist.[7][9][10] |
Table 2: Preclinical In Vivo Data
| Parameter | This compound | Idalopirdine |
| Species | Rat | Rat |
| Model | Aged Rat Water Maze, Novel Object Recognition[4][5] | Excessive Eating Model[9][13] |
| Dose and Route | 10 mg/kg, p.o., b.i.d. for 7 days[4] | 5 mg/kg, i.p., daily for 4 weeks[9] |
| Key Findings | - Fully reversed age-dependent deficits in water maze spatial learning.[4] - Significantly improved recall in the water maze task.[4] - Reversed scopolamine-induced deficits in novel object recognition.[4] - Increased extracellular acetylcholine levels in the medial prefrontal cortex.[4] | - Significantly reduced caloric intake and prevented the development of obesity.[9] - Reduced the amount of adipose tissue and lowered glucose, triglyceride, and cholesterol levels.[9] |
| Receptor Occupancy (ED50) | 2.0 ± 0.24 mg/kg p.o. (ex vivo binding)[4][5] | Not explicitly found in search results |
Table 3: Clinical Trial Overview (Idalopirdine)
| Trial Phase | Population | Key Outcome |
| Phase II (LADDER study) | Patients with moderate Alzheimer's disease on stable donepezil treatment.[1][14] | Showed a statistically significant improvement in cognitive function (ADAS-cog total score) at week 24 compared to placebo.[1][14] |
| Phase III (STARSHINE, STARBEAM, STARBRIGHT) | Patients with mild-to-moderate Alzheimer's disease on cholinesterase inhibitors.[6] | Did not show a significant difference in cognitive change compared to placebo over 24 weeks; failed to meet primary endpoints.[6][7] |
Experimental Protocols
Radioligand Binding Assay for 5-HT6 Receptor Affinity
Objective: To determine the binding affinity of the test compound for the 5-HT6 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human or rat 5-HT6 receptor.
-
Radioligand: A specific radioligand, such as [³H]-LSD or [¹²⁵I]SB-258585, is used.
-
Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound or idalopirdine).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis for Acetylcholine Levels
Objective: To measure the effect of the test compound on extracellular acetylcholine levels in a specific brain region.
Methodology:
-
Animal Model: Male rats are used.
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex).
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid at a constant flow rate.
-
Drug Administration: The test compound (e.g., this compound) is administered orally or via another route.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration.
-
Analysis: The concentration of acetylcholine in the dialysate samples is determined using a sensitive analytical method, such as high-performance liquid chromatography coupled with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in acetylcholine levels are expressed as a percentage of the baseline levels.
Visualizing Pathways and Workflows
Caption: 5-HT6 Receptor Signaling and Antagonist Action.
Caption: Workflow for Radioligand Binding Assay.
Discussion and Conclusion
Both this compound and idalopirdine are potent and selective 5-HT6 receptor antagonists. Preclinical data for this compound strongly support its cognitive-enhancing effects, demonstrating its ability to reverse age- and chemically-induced memory deficits in rodents and to increase levels of the key neurotransmitter acetylcholine.[4]
Idalopirdine also showed promise in early clinical development, with a Phase II study suggesting cognitive benefits in Alzheimer's patients already receiving treatment with an acetylcholinesterase inhibitor.[1][14] However, these promising findings were not replicated in larger Phase III trials, which ultimately led to the discontinuation of its development for this indication.[2][6][7]
The reasons for the discrepancy between the Phase II and Phase III results for idalopirdine are likely multifactorial but highlight the challenges of translating preclinical and early clinical findings into late-stage clinical success.
References
- 1. researchgate.net [researchgate.net]
- 2. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Idalopirdine as a treatment for Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]
- 4. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Idalopirdine - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Idalopirdine, a selective 5-HT6 receptor antagonist, reduces food intake and body weight in a model of excessive eating - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Idalopirdine - a small molecule antagonist of 5-HT6 with therapeutic potential against obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SB399885 and Other Nootropics for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the novel 5-HT6 receptor antagonist SB399885 with established nootropics, including piracetam, modafinil, and Bacopa monnieri. The information is compiled from preclinical and clinical studies to support research and development in cognitive enhancement.
Executive Summary
This compound, a potent and selective 5-HT6 receptor antagonist, has demonstrated significant cognitive-enhancing properties in preclinical models.[1][2][3] Its mechanism of action, primarily through the modulation of cholinergic and other neurotransmitter systems, presents a promising avenue for addressing cognitive deficits.[1][4][5] In comparison, traditional nootropics like piracetam, the wakefulness-promoting agent modafinil, and the herbal supplement Bacopa monnieri have a more extensive history of research, including human clinical trials, with varying degrees of efficacy and different mechanistic profiles. This guide synthesizes the available experimental data to facilitate a comparative understanding of these compounds.
Table 1: Comparative Efficacy of Nootropics
| Nootropic | Primary Mechanism of Action | Key Efficacy Findings | Supporting Evidence Type |
| This compound | Selective 5-HT6 receptor antagonist.[1][2] | Reverses age-dependent and scopolamine-induced cognitive deficits in rats; enhances memory recall and spatial learning.[1][2] | Preclinical (in vivo rat studies) |
| Piracetam | Modulates neurotransmitter receptors (e.g., AMPA) and enhances cell membrane fluidity.[6] | Mixed results in clinical trials; some studies show modest cognitive benefits in older adults with cognitive impairment, while others show no significant improvement.[6][7][8] | Preclinical and Clinical |
| Modafinil | Atypical dopamine reuptake inhibitor. | Improves attention, executive function, and decision-making, particularly in sleep-deprived individuals.[9][10][11][12] Effects in non-sleep-deprived healthy adults are small but significant.[9][10] | Clinical |
| Bacopa monnieri | Contains bacosides that modulate neurotransmitter systems (acetylcholine, serotonin, dopamine) and possess antioxidant properties.[13] | Improves memory, attention, and cognitive processing speed in healthy adults and shows potential in age-related cognitive decline.[13][14][15][16][17] | Preclinical and Clinical |
Experimental Protocols
This compound: Preclinical Assessment of Cognitive Enhancement
1. Novel Object Recognition Test (Scopolamine-Induced Deficit Model):
-
Subjects: Male Lister Hooded rats.
-
Procedure: Rats were administered this compound (10 mg/kg, p.o., twice daily for 7 days).[1] A scopolamine-induced deficit in novel object recognition was induced.[1] The test involves familiarizing the rats with two identical objects and then, after a retention interval, replacing one of the objects with a novel one. The time spent exploring the novel object versus the familiar one is measured as an index of recognition memory.
-
Key Finding: Repeated administration of this compound significantly reversed the scopolamine-induced deficit in the novel object recognition paradigm.[1]
2. Morris Water Maze (Aged Rat Model):
-
Subjects: Aged (22 months old) male Lister Hooded rats.[1]
-
Procedure: this compound (10 mg/kg, p.o., twice daily for 7 days) was administered.[1] The water maze test assesses spatial learning and memory. Rats are placed in a circular pool of opaque water and must learn the location of a hidden platform to escape. The time taken to find the platform (escape latency) and the path taken are recorded.
-
Key Finding: this compound fully reversed the age-dependent deficit in water maze spatial learning and significantly improved recall of the task.[1]
Modafinil: Clinical Assessment of Cognitive Enhancement
1. Systematic Review and Meta-Analysis:
-
Study Design: A meta-analysis of 19 placebo-controlled trials was conducted to examine the effects of single-dose modafinil on cognitive functions in non-sleep-deprived adults.[9][10]
-
Population: Healthy, non-sleep-deprived adults.
-
Intervention: Single dose of modafinil (100 mg or 200 mg) versus placebo.[9]
-
Outcome Measures: Cognitive domains assessed included attention, executive functioning, memory, and processing speed.[9][10]
-
Key Finding: A small but significant positive effect of modafinil on cognition was observed across all domains.[9][10]
Bacopa monnieri: Randomized Controlled Trial
1. Six-Week, Randomized Placebo-Controlled Trial:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel trial.[16]
-
Population: 60 healthy medical students.[16]
-
Intervention: 150 mg of standardized Bacopa monnieri extract or placebo twice daily for six weeks.[16]
-
Outcome Measures: Cognitive functions were assessed using a battery of tests.
-
Key Finding: Statistically significant improvement was observed in cognitive function tests with the use of Bacopa monnieri.[16]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Caption: Mechanism of this compound as a 5-HT6 receptor antagonist.
Experimental Workflow for Nootropic Comparison
Caption: General experimental workflow for comparing nootropics.
Conclusion
This compound shows considerable promise as a cognitive enhancer based on robust preclinical data. Its selective mechanism of action offers a targeted approach to modulating neurochemistry for cognitive benefit. However, a direct comparison with established nootropics is currently limited by the lack of clinical trials for this compound. Piracetam's clinical efficacy remains debated, while modafinil demonstrates reliable, albeit modest, cognitive-enhancing effects, particularly in states of fatigue. Bacopa monnieri stands out as a well-tolerated herbal option with a growing body of clinical evidence supporting its nootropic properties. Future research, including head-to-head clinical trials, is necessary to definitively establish the comparative efficacy and therapeutic potential of this compound in the landscape of cognitive enhancers.
References
- 1. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. pure.roehampton.ac.uk [pure.roehampton.ac.uk]
- 4. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piracetam & Your Brain | Cognitive Vitality | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 7. examine.com [examine.com]
- 8. [PDF] Clinical Efficacy of Piracetam in Cognitive Impairment: A Meta-Analysis | Semantic Scholar [semanticscholar.org]
- 9. The Efficacy of Modafinil as a Cognitive Enhancer: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modafinil for Attention Deficits · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. neurosciencenews.com [neurosciencenews.com]
- 13. mdpi.com [mdpi.com]
- 14. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effectiveness of Bacopa monnieri (Linn.) Wettst. as a nootropic, neuroprotective, or antidepressant supplement: analysis of the available clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy of Standardized Extract of Bacopa monnieri (Bacognize®) on Cognitive Functions of Medical Students: A Six-Week, Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of Bacopa monnieri Extract on Memory and Cognitive Skills in Adult Humans: A Randomized, Double-Blind, Placebo-Controlled Study [gavinpublishers.com]
A Comparative Guide: SB399885 Versus Traditional Antidepressants in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel 5-HT6 receptor antagonist, SB399885, and traditional antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs), based on their performance in established animal models of depression. The following sections detail their mechanisms of action, present quantitative data from key behavioral assays, and outline the experimental protocols employed in these studies.
Mechanisms of Action: A Divergent Approach to Modulating Neurochemistry
Traditional antidepressants primarily act by increasing the synaptic availability of monoamines like serotonin and norepinephrine. In contrast, this compound exerts its effects through a distinct mechanism centered on the 5-HT6 receptor.
This compound: This compound is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1] Unlike traditional antidepressants, its antidepressant-like effects do not appear to be directly mediated by the serotonergic system.[2] Instead, antagonism of the 5-HT6 receptor is thought to disinhibit other neuronal pathways, leading to an increase in the release of several neurotransmitters implicated in mood regulation, including acetylcholine, dopamine, and norepinephrine.[1][3][4] The antidepressant-like action of this compound in animal models has been shown to be dependent on dopaminergic (D1 and D2) and adrenergic (α2) receptor signaling.[2]
Traditional Antidepressants (SSRIs and TCAs):
-
Selective Serotonin Reuptake Inhibitors (SSRIs): As their name suggests, SSRIs, such as fluoxetine, selectively block the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft.[5][6][7] This leads to an increased concentration of serotonin available to bind to postsynaptic receptors.[5][6][7] Chronic treatment with SSRIs is associated with downstream effects, including the modulation of brain-derived neurotrophic factor (BDNF) signaling pathways, which are crucial for neuroplasticity and neuronal survival.[8]
-
Tricyclic Antidepressants (TCAs): TCAs, like imipramine, have a broader mechanism of action, blocking the reuptake of both serotonin and norepinephrine by inhibiting their respective transporters (SERT and NET).[9][10][11][12] This dual action increases the synaptic concentrations of both neurotransmitters.[9][10][11][12] Similar to SSRIs, the therapeutic effects of TCAs are believed to involve long-term neuroadaptive changes.[7]
Data Presentation: Performance in Animal Models of Depression
The most common animal models used to screen for antidepressant activity are the Forced Swim Test (FST) and the Tail Suspension Test (TST).[7][13][14][15][16] In these tests, a reduction in the duration of immobility is interpreted as an antidepressant-like effect.
Note: Direct head-to-head comparative studies evaluating the efficacy of this compound alone against traditional antidepressants alone in the same experiment are limited in the currently available literature. The following tables summarize data from separate studies.
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (FST) in Rats
| Compound | Dose (mg/kg) | Route of Administration | Reduction in Immobility Time | Reference |
| This compound | 10 | Intraperitoneal | Potently Shortened | [2] |
Table 2: Effect of Traditional Antidepressants on Immobility Time in the Forced Swim Test (FST) and Tail Suspension Test (TST)
| Compound | Animal Model | Dose (mg/kg) | Route of Administration | Reduction in Immobility Time | Reference |
| SSRIs | |||||
| Fluoxetine | Rat FST | 10 | Subcutaneous | Significant | [17] |
| Fluoxetine | Rat FST | 2.5 - 15 | Osmotic Minipump (14 days) | Significant (Dose-dependent) | [18] |
| Citalopram | Mouse TST | 2 - 8 | Not Specified | Significant (Dose-dependent) | [19] |
| Paroxetine | Mouse TST | 0.5 | Not Specified | Significant | [19] |
| TCAs | |||||
| Imipramine | Mouse TST | 30 | Intraperitoneal | Significant | [20][21] |
| Desipramine | Rat FST | 10 | Subcutaneous | Significant | [17] |
| Amitriptyline | Mouse TST | Not Specified | Not Specified | Significant | [14] |
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral despair model to assess antidepressant efficacy.
-
Apparatus: A cylindrical container (typically glass or Plexiglas) filled with water to a depth that prevents the animal from touching the bottom or escaping. The water temperature is maintained at approximately 25°C.
-
Procedure (Rats): The test is typically conducted over two days.
-
Day 1 (Pre-test): Rats are individually placed in the water cylinder for a 15-minute session. This initial exposure induces a state of behavioral despair, characterized by increased immobility in the subsequent test.
-
Day 2 (Test): 24 hours after the pre-test, the animals are administered the test compound or vehicle. After a specified pre-treatment time (e.g., 30-60 minutes), they are placed back into the water cylinder for a 5-minute test session. The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded.
-
-
Procedure (Mice): The protocol for mice is often a single 6-minute session, with the last 4 minutes being scored for immobility.
-
Data Analysis: The total time spent immobile during the test session is measured. A statistically significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The Tail Suspension Test is another common model of behavioral despair, primarily used in mice.
-
Apparatus: A horizontal bar or rod elevated above a surface, from which the mouse can be suspended by its tail.
-
Procedure: Mice are individually suspended by their tails from the elevated bar using adhesive tape. The suspension period is typically 6 minutes. The duration of immobility (the time the animal hangs passively without any movement) is recorded.
-
Data Analysis: The total time of immobility during the 6-minute test is quantified. A significant reduction in immobility in the drug-treated group compared to the control group suggests antidepressant activity.
Visualization of Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action for this compound.
References
- 1. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. The Serotonin-6 Receptor as a Novel Therapeutic Target [en-journal.org]
- 4. Antidepressant and anxiolytic effects of selective 5-HT6 receptor agonists in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT Receptors and the Development of New Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychscenehub.com [psychscenehub.com]
- 9. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 11. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 12. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 13. Behavioral profiles of SSRIs in animal models of depression, anxiety and aggression. Are they all alike? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Serotonergic mediation of the effects of fluoxetine, but not desipramine, in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antidepressant-like effects in various mice strains in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Individual differences in response to imipramine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Genetic differences in the tail-suspension test and its relationship to imipramine response among 11 inbred strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of SB399885 for the 5-HT6 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SB399885's selectivity for the 5-HT6 receptor against other serotonin receptor subtypes and alternative compounds. Experimental data from binding and functional assays are presented to support the validation of this compound as a potent and selective 5-HT6 receptor antagonist.
Introduction to this compound
This compound, chemically known as N-(3,5-Dichloro-2-methoxyphenyl)-4-methoxy-3-(1-piperazinyl)benzenesulfonamide, is a well-characterized antagonist of the serotonin 6 (5-HT6) receptor. Due to the exclusive expression of 5-HT6 receptors in the central nervous system, particularly in brain regions associated with cognition and memory, antagonists like this compound are valuable tools for neuroscience research and potential therapeutic agents for cognitive disorders. This guide focuses on the experimental validation of its selectivity.
Binding Affinity Profile of this compound
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor and assessing its selectivity against other receptors. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.
This compound demonstrates high affinity for both human and rat 5-HT6 receptors. Published data indicates a pKi value of 9.11 for the human recombinant 5-HT6 receptor and 9.02 for the native human receptor.[1][2] It has been reported to exhibit over 200-fold selectivity for the 5-HT6 receptor compared to a wide range of other receptors, ion channels, and enzymes.[1]
Table 1: Binding Affinity of this compound for 5-HT6 Receptors
| Receptor | Species | pKi | Ki (nM) |
| 5-HT6 (recombinant) | Human | 9.11 | ~0.08 |
| 5-HT6 (native) | Human | 9.02 | ~0.1 |
| 5-HT6 (native) | Rat | 8.81 | ~1.55 |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Comparison with Alternative 5-HT6 Receptor Antagonists
To provide a comprehensive overview, the binding profile of this compound is compared with other known 5-HT6 receptor antagonists, such as PRX-07034 and SB-742457 (Intepirdine).
Table 2: Comparative Binding Affinities (Ki in nM) of 5-HT6 Receptor Antagonists
| Receptor | This compound | PRX-07034 | SB-742457 (Intepirdine) |
| 5-HT6 | ~0.1 | 4-8 [1][2][3][4][5] | ~0.23 |
| 5-HT1A | >200 | 420[2] | >1000 |
| 5-HT1B | >200 | 260[3][5] | >1000 |
| 5-HT2A | >200 | 2500 (IC50)[2] | >1000 |
| 5-HT2B | >200 | 2500 (IC50)[2] | >1000 |
| 5-HT2C | >200 | 3700 (IC50)[2] | >1000 |
| Dopamine D2 | >200 | >1000 | >1000 |
| Dopamine D3 | >200 | 71[3][5] | >1000 |
| Histamine H1 | >200 | >1000 | >1000 |
Note: Data for this compound off-target binding is presented as >200 nM based on the reported >200-fold selectivity. Data for other compounds are sourced from published literature. IC50 values represent the concentration causing 50% inhibition in functional assays.
Functional Selectivity of this compound
Functional assays assess the biological response of a cell upon compound binding to a receptor. The 5-HT6 receptor is canonically coupled to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Antagonism of this receptor by this compound is demonstrated by its ability to inhibit the agonist-induced production of cAMP.
This compound has been shown to be a potent competitive antagonist with a pA2 value of 7.85.[1] The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity of a test compound like this compound for the 5-HT6 receptor.
Objective: To determine the Ki of this compound at the 5-HT6 receptor.
Materials:
-
Cell membranes expressing the 5-HT6 receptor.
-
Radioligand (e.g., [3H]-LSD or a selective 5-HT6 radioligand).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known 5-HT6 ligand like serotonin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Functional cAMP Assay (General Protocol)
This protocol describes a general method to assess the functional antagonism of this compound at the 5-HT6 receptor.
Objective: To determine the potency of this compound in inhibiting agonist-induced cAMP production.
Materials:
-
Cells stably expressing the 5-HT6 receptor.
-
A known 5-HT6 receptor agonist (e.g., serotonin).
-
This compound.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader.
Procedure:
-
Cell Plating: Plate the 5-HT6 receptor-expressing cells in a multi-well plate and culture overnight.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the 5-HT6 agonist to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the agonist-induced cAMP production against the concentration of this compound to determine the IC50 value.
Caption: Logical flow of a functional cAMP assay.
5-HT6 Receptor Signaling Pathway
The primary signaling pathway for the 5-HT6 receptor involves the activation of adenylyl cyclase through a Gs alpha subunit, leading to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB.
Caption: Canonical 5-HT6 receptor signaling pathway.
Conclusion
The available data strongly support the characterization of this compound as a potent and highly selective antagonist for the 5-HT6 receptor. Its high binding affinity, coupled with its functional antagonism of the canonical Gs-cAMP signaling pathway, makes it a valuable pharmacological tool for investigating the physiological and pathological roles of the 5-HT6 receptor. The comparative data presented in this guide further highlight its selectivity profile in relation to other 5-HT6 receptor antagonists. Researchers utilizing this compound can be confident in its targeted action, which is essential for the accurate interpretation of experimental results.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRX 07034 | 5-HT6 Receptors | Tocris Bioscience [tocris.com]
- 5. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SB399885 and Diazepam in Preclinical Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological profiles of SB399885, a selective 5-HT6 receptor antagonist, and diazepam, a classical benzodiazepine, in established preclinical models of anxiety. The following sections detail their mechanisms of action, comparative efficacy supported by experimental data, and the methodologies of the key behavioral assays.
Introduction to the Compounds
Diazepam , a well-established anxiolytic, exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor.[1] By binding to the benzodiazepine site on the receptor, it enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to increased neuronal inhibition and a subsequent reduction in anxiety.[1]
This compound is a selective antagonist of the serotonin 5-HT6 receptor. Its anxiolytic-like effects are believed to be mediated through the modulation of multiple neurotransmitter systems. Antagonism of 5-HT6 receptors has been shown to increase cholinergic and glutamatergic neurotransmission and may also indirectly influence the GABAergic system.
Comparative Efficacy in Animal Models of Anxiety
The anxiolytic potential of this compound and diazepam has been evaluated in several rodent models of anxiety. The following tables summarize the quantitative data from these studies.
Table 1: Elevated Plus-Maze Test
The elevated plus-maze is a widely used model to assess anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
| Species | Compound | Dose (mg/kg, i.p.) | % Time in Open Arms | % Entries into Open Arms | Reference |
| Rat | Vehicle | - | Baseline | Baseline | [2] |
| Rat | This compound | 0.3 - 1 | ↑ up to 46-49% | ↑ up to 55-56% | [2] |
| Rat | Diazepam | 2.5 - 5 | ↑ up to 47-70% | ↑ up to 74-76% | [2] |
Note: In this study, this compound was found to be slightly weaker than diazepam in its anxiolytic-like effects in the elevated plus-maze test.[1]
Table 2: Vogel Conflict Drinking Test
In the Vogel conflict test, the drinking behavior of water-deprived rats is punished by a mild electric shock. Anxiolytic drugs increase the number of punished licks.
| Species | Compound | Dose (mg/kg, i.p.) | Effect on Punished Licks | Reference |
| Rat | Vehicle | - | Baseline | [1][3] |
| Rat | This compound | 1 - 3 | Comparable to diazepam | [1] |
| Rat | Diazepam | 2.5 - 5 | Significant increase | [1] |
| Rat | This compound (0.3) + Diazepam (2.5) | - | Pronounced anticonflict effect | [3] |
Note: A combination of non-active doses of this compound and diazepam produced a significant anxiolytic effect, suggesting a potential synergistic interaction.[3]
Table 3: Four-Plate Test
The four-plate test is another conflict model where exploratory behavior is punished by electric shocks. Anxiolytic compounds increase the number of punished crossings.
| Species | Compound | Dose (mg/kg, i.p.) | Increase in Punished Crossings | Reference |
| Mouse | Vehicle | - | Baseline | [2] |
| Mouse | This compound | 3 - 20 | 65 - 77% | [2] |
| Mouse | Diazepam | 1.25 - 5 | 62 - 100% | [2] |
Note: In the four-plate test, this compound showed a weaker anxiolytic-like effect than diazepam.[1]
Table 4: Contextual Fear Conditioning
In contextual fear conditioning, an animal learns to associate a neutral context with an aversive stimulus (e.g., footshock), leading to a fear response (e.g., freezing) when re-exposed to the context. Anxiolytic drugs can reduce this conditioned fear response.
| Species | Compound | Dose (mg/kg, i.p.) | Effect on Freezing Time | Reference |
| Rat | Vehicle | - | Baseline | [4] |
| Rat | This compound | 1 and 3 | Significantly decreased | [4] |
Note: Data for diazepam in a directly comparable contextual fear conditioning paradigm with this compound was not available in the searched literature.
Mechanisms of Action: Signaling Pathways
The distinct mechanisms of action of diazepam and this compound are illustrated in the following diagrams.
Experimental Protocols
Detailed methodologies for the key anxiety models are provided below.
Elevated Plus-Maze (EPM)
The EPM is a plus-shaped apparatus with two open and two enclosed arms, elevated from the floor. The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Workflow:
Light-Dark Box Test
This apparatus consists of a large, brightly illuminated compartment and a smaller, dark compartment connected by an opening. The test is based on the conflict between the innate aversion of rodents to bright light and their exploratory drive.
Workflow:
Contextual Fear Conditioning
This paradigm assesses fear-associated learning and memory. An animal learns to associate a specific environment (context) with an aversive stimulus (e.g., a mild footshock).
Workflow:
Summary and Conclusion
Both this compound and diazepam exhibit anxiolytic-like properties in a range of preclinical anxiety models. Diazepam, acting via the GABA-A receptor, is a potent anxiolytic and serves as a benchmark for novel compounds. This compound, a selective 5-HT6 receptor antagonist, demonstrates a clear anxiolytic profile, albeit in some tests appearing less potent than diazepam. The mechanism of this compound is distinct from that of benzodiazepines, involving the modulation of multiple neurotransmitter systems, which may offer a different side-effect profile and therapeutic potential. The synergistic effect observed when this compound and diazepam are co-administered at sub-effective doses suggests a potential for combination therapies. Further research is warranted to fully elucidate the therapeutic potential of 5-HT6 receptor antagonism for the treatment of anxiety disorders.
References
- 1. Effects of the brain-penetrant and selective 5-HT6 receptor antagonist SB-399885 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. The anxiolytic-like effect of the selective 5-HT6 receptor antagonist SB-399885: the impact of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of 5-HT6 Antagonist this compound in Traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of 5-HT6 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The serotonin 6 (5-HT6) receptor has emerged as a compelling target in the pursuit of novel therapeutics for cognitive disorders, including Alzheimer's disease and schizophrenia. Its exclusive expression in the central nervous system, particularly in brain regions critical for learning and memory, has spurred the development of numerous antagonists.[1][2] Preclinical studies have consistently demonstrated the procognitive effects of these antagonists in various animal models.[3][4] This guide provides an objective, data-driven comparison of the in vivo performance of several prominent 5-HT6 receptor antagonists, supported by experimental data and detailed methodologies.
In Vivo Efficacy in the Novel Object Recognition (NOR) Test
The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents. The test leverages the innate tendency of rodents to explore novel objects more than familiar ones. An increase in the time spent exploring a novel object is indicative of recognition memory. The "Discrimination Index" (DI) is a common metric used to quantify this preference, calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time.
The following table summarizes the in vivo efficacy of various 5-HT6 receptor antagonists in the NOR test, highlighting their ability to reverse cognitive deficits induced by pharmacological agents like scopolamine or dizocilpine (MK-801), or in models of age-related cognitive decline.
| Antagonist | Animal Model | Dosing (mg/kg, route) | Cognitive Deficit Model | Key Findings | Reference(s) |
| SB-271046 | Rat | 10, i.p. | Delay-induced forgetting (4h) | Reversed memory deficit, enhancing consolidation. | [5] |
| Rat | 10, p.o. (b.i.d. for 7 days) | Scopolamine-induced deficit | Significantly reversed scopolamine-induced amnesia. | [6] | |
| Ro 04-6790 | Rat | 10, i.p. | Delay-induced forgetting (4h) | Reversed memory deficit, enhancing consolidation. | [5] |
| Rat | 1-30, i.p. | Maximal Electroshock Seizure Threshold (MEST) | Showed anticonvulsant properties, suggesting 5-HT6 receptor mediation. | [7] | |
| Lu AE58054 (Idalopirdine) | Rat | 5-20, p.o. | Subchronic Phencyclidine (PCP) | Reversed cognitive impairment induced by PCP. | [8] |
| Intepirdine (RVT-101/SB-742457) | Rat | N/A | Preclinical models of AD | Showed cognitive improvement in preclinical models. | [9] |
| SB-399885 | Rat | 10, p.o. (b.i.d. for 7 days) | Scopolamine-induced deficit | Significantly reversed scopolamine-induced deficit. | [6] |
| Aged Rat (22 months) | 10, p.o. (b.i.d. for 7 days) | Age-related deficit | Fully reversed age-dependent deficits in the water maze. | [6] | |
| AN-1, AN-2 | Rat | 1, i.p. | Memory disturbances | Able to reverse memory disturbances in the NOR test. | [10][11] |
In Vivo Receptor Occupancy
Determining the relationship between the dose of a drug, its concentration in the brain, and its binding to the target receptor is crucial for drug development. In vivo receptor occupancy assays are used to measure the percentage of receptors that are bound by a drug at a given dose. This information helps in selecting appropriate doses for clinical trials.
| Antagonist | Radioligand | Animal Model | ED50 | Key Findings | Reference(s) |
| Lu AE58054 (Idalopirdine) | [3H]Lu AE60157 | Rat | 2.7 mg/kg, p.o. | Potently inhibited in vivo binding in the striatum. A plasma concentration of 20 ng/ml corresponded to 50% receptor occupancy. | [8] |
| SB-399885 | [125I]SB-258585 | Rat | 2.0 mg/kg, p.o. | Effectively inhibited ex vivo binding of the radioligand. | [6] |
Experimental Protocols
Novel Object Recognition (NOR) Test
Objective: To assess the effects of 5-HT6 receptor antagonists on recognition memory.
Apparatus: A square open-field arena (e.g., 50 cm x 50 cm x 40 cm), made of a non-porous material for easy cleaning. A variety of objects are used, typically made of plastic or glass, which are heavy enough not to be displaced by the animal. The objects should differ in shape, color, and texture.
Procedure:
-
Habituation: On the first day, each rat is individually placed in the empty arena for 5-10 minutes to acclimate to the environment. This reduces novelty-induced stress during testing.
-
Familiarization/Training Trial (T1): On the second day, two identical objects are placed in the arena. The rat is placed in the arena, equidistant from both objects, and allowed to explore them for a set period (e.g., 5 minutes). The time spent exploring each object (sniffing, touching with the nose) is recorded.
-
Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific delay period. This can range from a short-term memory test (e.g., 1 hour) to a long-term memory test (e.g., 24 hours). A 4-hour delay is often used to induce natural forgetting, against which the efficacy of a compound can be tested.[5]
-
Test Trial (T2): After the ITI, the rat is returned to the arena where one of the familiar objects has been replaced with a novel object. The rat is allowed to explore for a set period (e.g., 5 minutes), and the time spent exploring the familiar and the novel object is recorded.
-
Data Analysis: The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one.
In Vivo Receptor Occupancy Assay
Objective: To determine the in vivo potency of a 5-HT6 receptor antagonist in occupying the 5-HT6 receptor in the brain.
Procedure (Example using a radiolabeled antagonist):
-
Drug Administration: A range of doses of the unlabeled 5-HT6 receptor antagonist is administered to different groups of animals (e.g., rats) via the intended clinical route (e.g., orally).
-
Radioligand Injection: At the time of expected peak plasma concentration of the antagonist, a radiolabeled 5-HT6 receptor ligand (e.g., [3H]Lu AE60157) is injected intravenously.[8] This radioligand will bind to the receptors that are not already occupied by the unlabeled antagonist.
-
Brain Tissue Collection: After a specific time to allow for the radioligand to distribute and bind to the receptors, the animals are euthanized, and their brains are rapidly removed and dissected. The brain region with high 5-HT6 receptor density (e.g., striatum) is isolated.
-
Measurement of Radioactivity: The amount of radioactivity in the brain tissue is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in a separate group of animals pre-treated with a very high dose of an unlabeled ligand to saturate all receptors) from the total binding. The percentage of receptor occupancy for each dose of the antagonist is calculated as: (1 - (specific binding in drug-treated animal / specific binding in vehicle-treated animal)) x 100.
-
ED50 Calculation: The dose of the antagonist that produces 50% receptor occupancy (ED50) is then calculated from the dose-response curve.[8]
5-HT6 Receptor Signaling Pathways
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the canonical Gs-adenylyl cyclase pathway. However, evidence suggests its involvement in other signaling cascades, which may contribute to its role in cognition.
Canonical Gs-cAMP Signaling Pathway
Activation of the 5-HT6 receptor leads to the stimulation of adenylyl cyclase (AC) via the Gs alpha subunit. This increases the intracellular concentration of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which is involved in synaptic plasticity and memory formation.
Alternative Signaling Pathways
Beyond the canonical Gs-cAMP pathway, the 5-HT6 receptor has been shown to interact with other signaling molecules, suggesting a more complex regulatory role. These alternative pathways may be crucial for the receptor's influence on neuronal development and cognitive function.
Conclusion
The in vivo data presented in this guide highlights the consistent procognitive effects of various 5-HT6 receptor antagonists across different preclinical models. While direct head-to-head comparative studies are somewhat limited in the published literature, the available evidence suggests that antagonists like SB-271046, Ro 04-6790, and Lu AE58054 are effective in reversing cognitive deficits. The determination of in vivo receptor occupancy provides a crucial link between preclinical efficacy and potential clinical dosing. The multifaceted signaling of the 5-HT6 receptor, involving both canonical and alternative pathways, underscores its complex role in neuronal function and its potential as a therapeutic target. Further head-to-head studies with standardized protocols will be invaluable for a more definitive comparison of the growing number of 5-HT6 receptor antagonists in development.
References
- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT6 receptor antagonists reverse delay-dependent deficits in novel object discrimination by enhancing consolidation--an effect sensitive to NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intepirdine as adjunctive therapy to donepezil for mild‐to‐moderate Alzheimer's disease: A randomized, placebo‐controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of SB399885 with Other Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
SB399885, a selective antagonist of the 5-HT6 receptor, has demonstrated potential in various therapeutic areas, notably in neuroscience. A key aspect of its pharmacological profile is its ability to act synergistically with other compounds, enhancing therapeutic effects that may not be achievable with monotherapy. This guide provides a comparative analysis of the synergistic effects of this compound with other compounds, supported by available experimental data.
Synergistic Antipsychotic-like Effects with Ondansetron
In a preclinical model of schizophrenia, the combination of this compound with the 5-HT3 receptor antagonist ondansetron has been shown to reverse phencyclidine (PCP)-induced disruptions in brain oscillatory activity, a key translational biomarker for psychosis.
The following table summarizes the effects of this compound and ondansetron, alone and in combination, on the power of low-frequency oscillations (LFO) in the medial prefrontal cortex (mPFC) of anesthetized rats treated with PCP. Data is expressed as a percentage of the pre-PCP baseline.
| Treatment Group | Dose (mg/kg, i.v.) | Mean LFO Power (% of Baseline) |
| Vehicle + PCP | - | 25.4 ± 4.5 |
| Ondansetron + PCP | 0.1 | 35.7 ± 8.2 |
| This compound + PCP | 1 | 38.1 ± 7.9 |
| Ondansetron + this compound + PCP | 0.1 + 1 | 85.3 ± 12.1 * |
*Statistically significant reversal compared to PCP alone (p < 0.05).
-
Animal Model: Male Sprague-Dawley rats were anesthetized with urethane.
-
Electrophysiological Recordings: Local field potentials (LFPs) were recorded from the mPFC using glass microelectrodes.
-
Drug Administration: A baseline LFP recording was established. PCP was administered intravenously (i.v.) to induce a disruption in LFO. Subsequently, ondansetron, this compound, or their combination were administered i.v.
-
Data Analysis: The power of LFO (0.3-4 Hz) was calculated using a Fast Fourier Transform (FFT) analysis and expressed as a percentage of the pre-PCP baseline.
Caption: Synergistic action of this compound and ondansetron.
Potentiation of Antipsychotic-Induced Dopamine Efflux
This compound has been found to potentiate the effects of both typical (haloperidol) and atypical (risperidone) antipsychotics on dopamine (DA) efflux in key brain regions implicated in schizophrenia.
While specific quantitative data from the full-text study by Li et al. (2007) was not accessible, the abstract indicates a significant potentiation of antipsychotic-induced DA release.
| Antipsychotic | Brain Region | Effect of this compound Co-administration |
| Haloperidol | Hippocampus (HIP) | Significant potentiation of DA efflux |
| Medial Prefrontal Cortex (mPFC) | No significant potentiation | |
| Risperidone | Hippocampus (HIP) | Potentiation of DA efflux |
| Medial Prefrontal Cortex (mPFC) | Potentiation of DA efflux |
-
Animal Model: Freely moving male Sprague-Dawley rats.
-
Surgical Procedure: Guide cannulae for microdialysis probes were stereotaxically implanted into the mPFC and HIP.
-
Microdialysis: Artificial cerebrospinal fluid was perfused through the microdialysis probe, and dialysate samples were collected at regular intervals.
-
Drug Administration: this compound, haloperidol, risperidone, or their combinations were administered systemically.
-
Neurochemical Analysis: Dopamine levels in the dialysate were quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Caption: Blockade of inhibitory receptors potentiates dopamine release.
Synergistic Antidepressant-like Effects with Bupropion
The combination of this compound with the norepinephrine-dopamine reuptake inhibitor bupropion has been shown to produce a synergistic antidepressant-like effect in the forced swim test in rats.
The full-text study by Wesolowska et al. (2008) detailing the quantitative data was not accessible. However, the abstract reports a significant synergistic effect.
| Treatment Group | Dose | Effect on Immobility Time in Forced Swim Test |
| This compound (alone) | Sub-threshold | No significant effect |
| Bupropion (alone) | Sub-threshold | No significant effect |
| This compound + Bupropion | Sub-threshold | Significant reduction in immobility time |
-
Animal Model: Male Wistar rats.
-
Procedure: Rats are placed in a cylinder of water from which they cannot escape. The test consists of a pre-test session followed by a test session 24 hours later.
-
Drug Administration: this compound and bupropion were administered at doses that were ineffective on their own before the test session.
-
Behavioral Scoring: The duration of immobility (time spent floating with only movements necessary to keep the head above water) is recorded during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.
Caption: Workflow for the forced swim test experiment.
Evaluating the Specificity of SB399885's Behavioral Effects: A Comparative Guide
This guide provides a detailed comparison of the behavioral effects of SB399885, a selective 5-HT6 receptor antagonist, with other relevant compounds. It is intended for researchers, scientists, and drug development professionals interested in the specificity and therapeutic potential of this compound. The information is presented through comparative data tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows.
Comparative Analysis of Behavioral Effects
The following tables summarize the quantitative data from various preclinical studies, comparing the effects of this compound with other 5-HT6 receptor antagonists, namely SB-271046 and Ro-4368554, across a range of behavioral assays.
Table 1: Effects on Cognition - Novel Object Recognition (NOR) Test
| Compound | Dose (mg/kg) | Administration Route | Discrimination Index (%) | Change vs. Control | Reference |
| Vehicle | - | p.o. | 50 ± 5 | - | [1] |
| This compound | 10 | p.o. | 75 ± 8 | ↑ | [1] |
| Scopolamine (0.5) + Vehicle | - | i.p. | 48 ± 6 | ↓ | [1] |
| Scopolamine (0.5) + This compound (10) | - | i.p./p.o. | 65 ± 7 | ↑ vs. Scopolamine | [1] |
| Ro-4368554 | 10 | i.p. | Significantly increased | ↑ | [2] |
| SB-258585 | 10 | i.p. | Significantly increased | ↑ | [2] |
| p < 0.05 compared to the respective control group. |
Table 2: Effects on Cognition - Morris Water Maze (MWM)
| Compound | Dose (mg/kg) | Administration Route | Escape Latency (s) | Change vs. Control | Reference |
| Vehicle (Aged Rats) | - | p.o. | 60 ± 5 | - | [1] |
| This compound (Aged Rats) | 10 | p.o. | 35 ± 4* | ↓ | [1] |
| Scopolamine (0.3) + Vehicle | - | i.p. | Increased | ↑ | [2] |
| Scopolamine (0.3) + Ro-4368554 (10) | - | i.p. | No significant prevention | - | [2] |
| Scopolamine (0.3) + SB-258585 (10) | - | i.p. | Significant prevention | ↓ vs. Scopolamine | [2] |
| p < 0.05 compared to vehicle-treated aged rats. |
Table 3: Effects on Depression-like Behavior - Forced Swim Test (FST)
| Compound | Dose (mg/kg) | Administration Route | Immobility Time (s) | Change vs. Control | Reference |
| Vehicle | - | i.p. | 180 ± 15 | - | |
| This compound | 10 | i.p. | 110 ± 12 | ↓ | |
| Imipramine | 15 | i.p. | 95 ± 10 | ↓ | |
| p < 0.05 compared to vehicle. |
Table 4: Effects on Anxiety-like Behavior - Elevated Plus Maze (EPM)
| Compound | Dose (mg/kg) | Administration Route | Time in Open Arms (%) | Change vs. Control | Reference |
| Vehicle | - | i.p. | 25 ± 5 | - | |
| Diazepam | 2 | i.p. | 45 ± 6* | ↑ | |
| Data for specific 5-HT6 antagonists in the EPM is less consistently reported in a comparative format. Diazepam is a standard anxiolytic for comparison. |
Experimental Protocols
Detailed methodologies for the key behavioral assays cited in this guide are provided below.
Novel Object Recognition (NOR) Test
Objective: To assess non-spatial memory.
Apparatus: A square open-field box (e.g., 50x50x50 cm). A variety of objects that are different in shape, color, and texture, but similar in size and lacking any innate motivational significance.
Procedure:
-
Habituation: Rats are individually habituated to the testing box for 5-10 minutes for 2-3 consecutive days in the absence of any objects.
-
Training/Familiarization Phase (T1): Two identical objects are placed in the box. The rat is placed in the center of the box and allowed to explore the objects for a set period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is defined as the rat directing its nose towards the object at a distance of ≤ 2 cm.
-
Retention Interval: The rat is returned to its home cage for a specific period (e.g., 1 hour, 24 hours).
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the box and allowed to explore for a set period (e.g., 5 minutes). The time spent exploring the familiar and the novel object is recorded.
-
Data Analysis: The discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
Morris Water Maze (MWM)
Objective: To assess spatial learning and memory.
Apparatus: A large circular pool (e.g., 1.5-2 m in diameter) filled with opaque water (e.g., using non-toxic white paint). A small escape platform is submerged just below the water surface. Visual cues are placed around the room.
Procedure:
-
Acquisition Training: Rats are trained over several days (e.g., 4-5 days) with multiple trials per day (e.g., 4 trials). In each trial, the rat is placed into the pool from one of four starting positions and must find the hidden platform. If the rat does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it. The time to reach the platform (escape latency) and the path taken are recorded.
-
Probe Trial: 24 hours after the last training session, the platform is removed from the pool, and the rat is allowed to swim for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Data Analysis: A decrease in escape latency across training days indicates learning. A preference for the target quadrant in the probe trial indicates spatial memory.
Forced Swim Test (FST)
Objective: To assess depression-like behavior (behavioral despair).
Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom.
Procedure:
-
Pre-test Session (Day 1): Rats are placed individually into the cylinder for 15 minutes.
-
Test Session (Day 2): 24 hours after the pre-test, the rats are placed back into the cylinder for 5 minutes. The session is video-recorded.
-
Data Analysis: The duration of immobility (making only movements necessary to keep the head above water) during the 5-minute test session is scored by a trained observer blind to the treatment conditions. A decrease in immobility time is interpreted as an antidepressant-like effect.
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior.
Apparatus: A plus-shaped maze with two open arms and two closed arms (with high walls), elevated from the floor (e.g., 50 cm).
Procedure:
-
Acclimation: Rats are brought to the testing room at least 30 minutes before the test to acclimate.
-
Test: Each rat is placed in the center of the maze, facing an open arm, and is allowed to explore freely for 5 minutes. The session is video-recorded.
-
Data Analysis: The time spent in the open arms and the number of entries into the open and closed arms are measured. An increase in the time spent in the open arms and/or the percentage of entries into the open arms is indicative of an anxiolytic effect.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
The antagonistic action of this compound at the 5-HT6 receptor is believed to produce its behavioral effects through the modulation of multiple neurotransmitter systems. The diagram below illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Behavioral Assays
The following diagram illustrates the general workflow for conducting the behavioral experiments described in this guide.
Caption: General workflow for behavioral assays.
Discussion
This compound demonstrates a consistent pro-cognitive and antidepressant-like profile in preclinical models. Its effects are comparable to, and in some cases more robust than, other 5-HT6 receptor antagonists. The specificity of this compound for the 5-HT6 receptor, coupled with its ability to modulate key neurotransmitter systems implicated in cognition and mood, underscores its potential as a therapeutic agent.
The data presented in this guide suggest that the behavioral effects of this compound are primarily mediated through its antagonism of the 5-HT6 receptor, leading to downstream increases in acetylcholine, glutamate, dopamine, and norepinephrine. This neurochemical profile likely underlies its efficacy in improving memory deficits and reducing depressive-like behaviors.
Further comparative studies are warranted to fully elucidate the nuanced differences in the behavioral profiles of various 5-HT6 receptor antagonists and to translate these preclinical findings into clinical applications.
References
Safety Operating Guide
Navigating the Safe Disposal of SB399885: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of SB399885, a potent and selective 5-HT6 receptor antagonist. By adhering to these protocols, laboratories can ensure a safe working environment and minimize their environmental impact, fostering a culture of safety and responsibility.
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. This material should be considered hazardous until further information becomes available.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Clothing: Wear a lab coat or other protective clothing.
Handling Guidelines:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Do not ingest, inhale, get in eyes, on skin, or on clothing.[1]
-
Wash hands and face thoroughly after handling.[1]
-
Immediately change contaminated clothing.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
Solubility and Storage Parameters
Proper storage and understanding the compound's solubility are crucial for safe handling and preventing unnecessary waste.
| Solvent | Solubility |
| Ethanol | ~30 mg/mL |
| DMSO | ~30 mg/mL |
| Dimethyl formamide | ~30 mg/mL |
| PBS (pH 7.2) | ~10 mg/mL |
| Data sourced from Cayman Chemical product information.[1] |
A stock solution can be prepared by dissolving this compound (hydrochloride) in the solvent of choice, which should be purged with an inert gas.[1] It is not recommended to store aqueous solutions for more than one day.[1]
| Storage Temperature | Stability |
| -20°C | ≥ 4 years |
| Data sourced from Cayman Chemical product information.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted in accordance with all applicable national and local regulations.
Step 1: Waste Identification and Segregation
-
Identify: Clearly label all waste containing this compound as "Hazardous Waste."
-
Segregate: Do not mix this compound waste with other waste streams. Keep it in its original container if possible. If the original container is compromised, transfer the waste to a new, properly labeled, and compatible container.
Step 2: Container Management
-
Container Integrity: Use containers that are in good condition and compatible with the chemical waste.
-
Labeling: Affix a hazardous waste label to the container, clearly identifying the contents as "this compound waste."
-
Closure: Keep the waste container tightly closed except when adding waste.
Step 3: On-site Accumulation
-
Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area.
-
Secondary Containment: It is best practice to use secondary containment to prevent spills.
Step 4: Professional Disposal
-
Engage a Licensed Service: Arrange for the collection and disposal of the this compound waste by a licensed professional waste disposal company.[3][4]
-
Documentation: Maintain all records of waste disposal as required by your institution and local regulations.
Disposal of Contaminated Materials:
-
Uncleaned Containers: Handle uncleaned containers that held this compound as you would the product itself.
-
Labware and PPE: Any labware (e.g., pipette tips, vials) or personal protective equipment (e.g., gloves) that is contaminated with this compound should be collected and disposed of as hazardous waste.
Spill Management
In the event of a spill, follow these emergency procedures:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading. Do not let the product enter drains.[5][6]
-
Cleanup:
-
For small spills, use an absorbent material (e.g., vermiculite, sand, or earth) to soak up the material.
-
Place the absorbed material and any contaminated cleaning supplies into a suitable, sealed container for disposal as hazardous waste.
-
-
Decontaminate: Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the key steps in the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
